Morclofone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO5/c1-25-18-13-16(20(24)15-3-5-17(22)6-4-15)14-19(26-2)21(18)28-12-9-23-7-10-27-11-8-23/h3-6,13-14H,7-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCJCEKJKGLBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCCN2CCOCC2)OC)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31848-02-9 (hydrochloride) | |
| Record name | Morclofone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031848018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50185710 | |
| Record name | Morclofone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31848-01-8 | |
| Record name | Morclofone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31848-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morclofone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031848018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morclofone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13558 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Morclofone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morclofone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MORCLOFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY62TIB872 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Morclofone's Proposed Mechanism of Action on TREK-1 Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Morclofone, a clinically utilized antitussive agent, is primarily recognized for its antagonist activity at the sigma-1 receptor. However, an emerging, yet to be fully elucidated, mechanism of action involves the potential enhancement of currents through the two-pore domain potassium (K2P) channel, TREK-1 (KCNK2). This technical guide delves into the proposed interaction between this compound and TREK-1 channels. Given the nascent stage of this specific research area, this document will first establish a thorough understanding of TREK-1 channel pharmacology, utilizing data from well-characterized activators. Subsequently, it will outline a comprehensive experimental framework to rigorously investigate and quantify the putative effects of this compound on TREK-1 channel activity. This guide is intended to serve as a foundational resource for researchers aiming to explore this novel pharmacological avenue.
Introduction to TREK-1 (K2P2.1) Channels
The TWIK-related potassium (TREK-1) channel, a member of the K2P family, is a critical regulator of neuronal excitability. These channels conduct a "leak" or "background" potassium current that helps to establish and maintain the resting membrane potential of cells, thereby counteracting depolarizing stimuli. TREK-1 channels are expressed in various tissues, including the central and peripheral nervous systems, and are particularly abundant in vagal afferent neurons which are implicated in the cough reflex.
TREK-1 channels are polymodal, meaning their activity is modulated by a diverse range of physical and chemical stimuli, including:
-
Mechanical stretch: Activation by membrane stretch.
-
Temperature: Activated by heat.
-
Intracellular pH: Activated by acidosis.
-
Lipids: Modulated by polyunsaturated fatty acids and lysophospholipids.
-
Pharmacological agents: Activated and inhibited by a variety of small molecules.
The activation of TREK-1 channels leads to an efflux of potassium ions, hyperpolarizing the cell membrane and making it less likely to fire an action potential. This inhibitory effect on neuronal activity makes TREK-1 an attractive therapeutic target for conditions characterized by hyperexcitability, such as pain and epilepsy.
The Proposed Mechanism of this compound on TREK-1 Channels
The hypothetical signaling pathway for this compound's action on TREK-1 is depicted below.
Caption: Proposed signaling pathway of this compound's action on TREK-1 channels.
Quantitative Data for Known TREK-1 Activators
To provide a framework for evaluating the potential effects of this compound, the following table summarizes quantitative data for well-characterized TREK-1 activators.
| Compound | EC50 (µM) | Method | Cell Line/System | Reference |
| Riluzole | ~10-30 | Electrophysiology | COS-7 cells | (Duprat et al., 2000) |
| BL-1249 | 0.6 | Thallium Flux Assay | HEK293 cells | (Veale et al., 2014) |
| ML335 | 5.2 | Electrophysiology | HEK293 cells | (Lolicato et al., 2017) |
| ML402 | 5.9 | Electrophysiology | HEK293 cells | (Lolicato et al., 2017) |
| GI-530159 | 0.3 | 86Rb Efflux Assay | CHO cells | (Wright et al., 2017) |
Experimental Protocols for Investigating this compound's Effect on TREK-1
The following section details a comprehensive experimental workflow to investigate and quantify the proposed action of this compound on TREK-1 channels.
Heterologous Expression and Electrophysiological Recording
The primary method to assess the direct effect of a compound on an ion channel is through electrophysiological recordings in a heterologous expression system. This allows for the isolation of the channel of interest from other endogenous channels.
4.1.1. Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Detailed Methodology:
-
Oocyte Preparation:
-
Harvest and defolliculate oocytes from Xenopus laevis.
-
Microinject oocytes with cRNA encoding human TREK-1.
-
Incubate oocytes for 2-5 days at 18°C in ND96 solution to allow for channel expression.
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply voltage steps or ramps to elicit TREK-1 currents and record baseline activity.
-
Perfuse the chamber with increasing concentrations of this compound and record the resulting changes in current.
-
Perform a washout step with the control solution to assess the reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage (e.g., 0 mV) for each this compound concentration.
-
Normalize the current to the baseline current.
-
Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the EC50 and Hill coefficient.
-
Patch-Clamp Electrophysiology in Mammalian Cells
To confirm the findings in a mammalian system, patch-clamp experiments on a cell line stably or transiently expressing TREK-1 are essential.
4.2.1. Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for Whole-Cell Patch-Clamp experiments.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293, CHO) in appropriate media.
-
Transfect the cells with a plasmid containing the cDNA for human TREK-1 and a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Allow 24-48 hours for channel expression.
-
-
Whole-Cell Patch-Clamp Recording:
-
Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Identify a transfected cell and form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline TREK-1 currents using appropriate voltage protocols.
-
Apply this compound via a perfusion system and record the changes in current.
-
-
Data Analysis:
-
Measure the current amplitude and normalize it to the cell capacitance to obtain current density (pA/pF).
-
Compare the current density before and after this compound application using appropriate statistical tests.
-
Conclusion
The potential modulation of TREK-1 channels by this compound represents an intriguing and underexplored area of pharmacology. While its primary antitussive action is linked to the sigma-1 receptor, a contribution from the hyperpolarizing effect of TREK-1 activation in vagal afferent neurons is plausible and warrants further investigation. This guide provides the foundational knowledge of TREK-1 pharmacology and a detailed experimental roadmap for researchers to systematically evaluate the proposed mechanism of action of this compound on these critical ion channels. The successful validation and quantification of this interaction could open new avenues for the development of more targeted antitussive therapies and expand our understanding of the physiological roles of TREK-1 channels.
Morclofone and the Sigma-1 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Morclofone is a centrally acting cough suppressant. While its mechanism of action is primarily understood in the context of antitussive effects, its interaction with various receptor systems is not extensively detailed in publicly available research. This technical guide addresses the specific query of this compound's binding affinity for the sigma-1 receptor (σ1R). Following a comprehensive literature search, no specific quantitative binding data (e.g., Ki, IC50, or Kd values) for this compound at the sigma-1 receptor has been identified.
Therefore, this guide provides a detailed overview of the sigma-1 receptor, including its signaling pathways and the standardized experimental protocols used to determine ligand binding affinity. This information is critical for any researcher or drug development professional seeking to investigate the potential interaction of this compound or other novel compounds with this versatile receptor.
The Sigma-1 Receptor (σ1R)
The sigma-1 receptor is a unique, ligand-operated intracellular chaperone protein primarily located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM). It is distinct from classical G protein-coupled or ionotropic receptors and shares no sequence homology with other mammalian proteins. The σ1R plays a crucial role in cellular stress responses and the modulation of various signaling pathways.
The receptor is implicated in a wide range of physiological and pathological processes, including:
-
Neuroprotection
-
Cognition and memory
-
Mood regulation
-
Pain perception
-
Cancer cell proliferation
Given its involvement in numerous disease states, the σ1R is a promising therapeutic target for conditions such as neurodegenerative diseases, depression, neuropathic pain, and certain cancers.
Sigma-1 Receptor Ligand Binding Affinity: Representative Data
To provide a framework for understanding the type of quantitative data that would be determined for a compound like this compound, the following table summarizes the binding affinities of several well-characterized sigma-1 receptor ligands.
| Ligand | Type | Radioligand Used for Assay | Tissue/Cell Line | Ki (nM) | IC50 (nM) |
| (+)-Pentazocine | Agonist | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 4.8 ± 0.4 | - |
| Haloperidol | Antagonist | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 5.2 ± 1.3 | 4.5 |
| Fluvoxamine | Agonist (SSRI) | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 31 ± 3 | - |
| Cutamesine (SA4503) | Agonist | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 5.5 ± 1.1 | 17.4 |
| Donepezil | Agonist (AChEI) | - | - | 14.6 | - |
Data compiled from various sources. Ki and IC50 values can vary based on experimental conditions.
Experimental Protocol: Radioligand Competition Binding Assay for Sigma-1 Receptor
The following is a generalized but detailed protocol for a radioligand competition binding assay, a standard method to determine the binding affinity of a test compound (like this compound) for the sigma-1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Tissue Preparation: Guinea pig brain or liver homogenates are commonly used due to their high density of sigma-1 receptors. Alternatively, cell lines expressing the sigma-1 receptor (e.g., HEK293T) can be used.
-
Radioligand: --INVALID-LINK---pentazocine is a selective and commonly used radioligand for the sigma-1 receptor.
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known sigma-1 receptor ligand, such as unlabeled haloperidol (10 µM), is used to determine non-specific binding.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B) are required to separate bound from unbound radioligand.
-
Scintillation Counter: For quantifying the radioactivity on the filters.
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the test compound (this compound).
-
Controls:
-
Total Binding: Wells containing only the radioligand and membrane preparation.
-
Non-specific Binding: Wells containing the radioligand, membrane preparation, and a high concentration of an unlabeled ligand (e.g., haloperidol).
-
-
Incubation: Add the membrane preparation to all wells to initiate the binding reaction. Incubate at room temperature (e.g., 25°C) for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
Sigma-1 Receptor Signaling Pathways
The sigma-1 receptor, upon ligand binding, translocates from its position at the MAM to other subcellular locations, where it interacts with and modulates the function of various "client" proteins, including ion channels and other receptors. This chaperone activity is central to its signaling function.
Key Signaling Events:
-
Calcium Homeostasis: The σ1R interacts with the inositol 1,4,5-trisphosphate receptor (IP3R) at the MAM, stabilizing it and ensuring proper calcium flux from the ER to the mitochondria. This is vital for cellular bioenergetics and preventing ER stress.
-
Ion Channel Modulation: The σ1R can directly interact with and modulate the activity of several ion channels, including voltage-gated K+, Na+, and Ca2+ channels, as well as NMDA receptors. This modulation can impact neuronal excitability and synaptic plasticity.
-
ER Stress Response: Under conditions of cellular stress, the σ1R dissociates from its binding partner, the chaperone BiP (Binding immunoglobulin Protein), allowing both proteins to participate in mitigating the unfolded protein response (UPR) and promoting cell survival.
-
Neurotrophic Factor Signaling: Activation of the σ1R has been shown to potentiate the signaling of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), contributing to its neuroprotective effects.
Caption: Simplified signaling pathway of the sigma-1 receptor.
Conclusion and Future Directions
While there is currently no published data on the binding affinity of this compound for the sigma-1 receptor, the receptor's role in a multitude of CNS functions makes it a compelling target for investigation. The experimental protocols and signaling pathways detailed in this guide provide the necessary foundation for researchers to explore this potential interaction.
Future studies should aim to:
-
Determine the binding affinity of this compound for the sigma-1 receptor using the standardized radioligand competition assays described.
-
Characterize the functional activity of this compound at the sigma-1 receptor to determine if it acts as an agonist, antagonist, or allosteric modulator.
-
Investigate the downstream cellular effects of any this compound-sigma-1 receptor interaction to understand its potential physiological relevance.
Such research would not only clarify the pharmacological profile of this compound but could also uncover novel therapeutic applications for this and related compounds.
Technical Guide: Chemical Synthesis of (4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed chemical synthesis for the compound (4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone. The synthesis is based on established chemical transformations, including Friedel-Crafts acylation and Williamson ether synthesis. This document also explores the potential biological relevance of this compound by examining the activity of structurally similar molecules and proposes a hypothetical signaling pathway that may be modulated by this class of compounds.
Proposed Synthetic Pathway
The proposed synthesis of (4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone is a two-step process. The first step involves the synthesis of an intermediate, (4-chlorophenyl)(4-hydroxy-3,5-dimethoxyphenyl)methanone, via a Friedel-Crafts acylation reaction. The second step is the etherification of this intermediate with 4-(2-chloroethyl)morpholine to yield the final product.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of (4-chlorophenyl)(4-hydroxy-3,5-dimethoxyphenyl)methanone
This procedure is adapted from established Friedel-Crafts acylation and demethylation protocols.[1]
Materials:
-
1,3,5-Trimethoxybenzene
-
4-Chlorobenzoyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.2 equivalents) in dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in dichloromethane dropwise to the stirred suspension over 20 minutes, maintaining the temperature below 5°C.
-
Following the addition, add a solution of 1,3,5-trimethoxybenzene (1.0 equivalent) in dichloromethane dropwise over 30 minutes, keeping the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
For demethylation, add an additional portion of aluminum chloride (1.5 equivalents) and heat the mixture to reflux for 4 hours.[1]
-
Cool the reaction mixture and carefully pour it into a beaker containing crushed ice and 1 M HCl to quench the reaction.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of (4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone
This procedure is based on the Williamson ether synthesis.[2]
Materials:
-
(4-chlorophenyl)(4-hydroxy-3,5-dimethoxyphenyl)methanone
-
4-(2-Chloroethyl)morpholine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Ethyl acetate
Procedure:
-
To a solution of (4-chlorophenyl)(4-hydroxy-3,5-dimethoxyphenyl)methanone (1.0 equivalent) in acetone, add potassium carbonate (3.0 equivalents) and 4-(2-chloroethyl)morpholine hydrochloride (1.2 equivalents).
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis. Please note that yields are estimated based on similar reactions reported in the literature and may vary.
| Step | Reactants | Reagents | Solvent | Estimated Yield (%) |
| 1 | 1,3,5-Trimethoxybenzene, 4-Chlorobenzoyl chloride | Anhydrous AlCl₃ | Dichloromethane | 60-70[1] |
| 2 | (4-chlorophenyl)(4-hydroxy-3,5-dimethoxyphenyl)methanone, 4-(2-Chloroethyl)morpholine | K₂CO₃ | Acetone | 70-80 |
Potential Biological Activity and Signaling Pathway
Benzophenone derivatives have been reported to exhibit a range of biological activities, including anticancer and kinase inhibitory effects.[3][4][5] Specifically, some analogs have shown inhibitory activity against kinases such as AKT (also known as Protein Kinase B).[6][7] The PI3K/AKT signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[8][9][10]
Based on the structural similarity of the target molecule to known kinase inhibitors, it is hypothesized that (4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone could potentially act as an inhibitor of the PI3K/AKT pathway.
References
- 1. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
Morclofone Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Non-Opioid Antitussive Agent
Morclofone, a non-opioid antitussive agent, presents a compelling scaffold for the development of novel respiratory therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, offering insights for researchers, scientists, and drug development professionals. While extensive SAR studies on this compound are not widely published, this document synthesizes available information on its mechanism of action and the chemical nature of its core structures to propose a framework for future drug discovery efforts.
Introduction to this compound
This compound is chemically classified as a benzophenone derivative, specifically (4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone.[1][2] It has been used clinically as a cough suppressant.[3][4] Its non-opioid nature makes it an attractive candidate for development, avoiding the adverse side effects associated with opioid-based antitussives.
Proposed Mechanism of Action
The primary proposed mechanism of action for this compound's antitussive effect is the enhancement of TREK-1 (TWIK-related potassium channel 1) potassium channel currents.[1] TREK-1 channels are two-pore domain potassium channels that play a crucial role in regulating neuronal excitability. By activating these channels, this compound is thought to stabilize the neuronal membranes of vagal afferents, thereby reducing the cough reflex.
Signaling Pathway
The activation of TREK-1 channels by this compound leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarized state makes the neuron less likely to fire an action potential in response to stimuli that would normally trigger the cough reflex.
Core Structural Features and Their Significance
The this compound molecule can be dissected into two key structural components: the benzophenone core and the morpholine moiety. Understanding the contribution of each is fundamental to designing new analogs with improved properties.
-
Benzophenone Core: This rigid scaffold provides the fundamental framework of the molecule. Modifications to the phenyl rings, such as the position and nature of substituents, can significantly impact binding affinity and selectivity for the target receptor. The chlorine atom on one of the phenyl rings and the methoxy groups on the other are key features that likely influence the electronic and steric properties of the molecule.
-
Morpholine Moiety: The morpholine ring is a common feature in many centrally acting drugs. Its inclusion in the this compound structure imparts several favorable properties, including improved aqueous solubility and metabolic stability. The basic nitrogen atom of the morpholine ring is a critical site for salt formation, which can enhance the drug's bioavailability.
Structure-Activity Relationship (SAR) Studies: A Conceptual Framework
In the absence of published empirical data, a conceptual SAR framework for this compound can be proposed based on established medicinal chemistry principles. The following sections outline hypothetical modifications and their potential impact on antitussive activity.
Experimental Workflow for SAR Studies
A typical experimental workflow to investigate the SAR of this compound would involve the synthesis of analogs followed by a series of in vitro and in vivo assays.
Hypothetical Analog Design and Expected Outcomes
The following table summarizes potential modifications to the this compound structure and their hypothetical effects on its activity. This serves as a starting point for a systematic SAR investigation.
| Modification Site | Proposed Modification | Rationale | Expected Outcome on Antitussive Activity |
| Benzophenone Core | |||
| 4'-Chloro Substituent | Replace with F, Br, I, CH3, OCH3 | Explore the influence of electronic and steric effects on binding. | Potency may vary. A more electron-withdrawing group might enhance activity. |
| Remove the substituent | Determine the necessity of a substituent at this position. | Likely a decrease in activity. | |
| 3,5-Dimethoxy Substituents | Vary the position of methoxy groups (e.g., 2,5- or 3,4-) | Investigate the importance of the substitution pattern for receptor interaction. | Changes in potency and selectivity are expected. |
| Replace with other alkoxy groups (e.g., ethoxy, propoxy) | Assess the impact of steric bulk. | Larger groups may decrease activity due to steric hindrance. | |
| Morpholine Moiety | |||
| Morpholine Ring | Replace with other heterocyclic rings (e.g., piperidine, piperazine) | Evaluate the role of the oxygen atom and the second nitrogen atom (in piperazine) on activity and physicochemical properties. | Altered solubility, metabolic stability, and potentially off-target effects. |
| Ethoxy Linker | Vary the length of the alkyl chain (e.g., propoxy, butoxy) | Determine the optimal distance between the benzophenone core and the morpholine ring. | An optimal chain length for maximal activity is expected. |
| Introduce branching on the linker | Assess the impact of conformational rigidity. | Increased rigidity may enhance or decrease activity depending on the preferred binding conformation. |
Detailed Experimental Protocols (Generalized)
While specific protocols for this compound are not available, the following are generalized methodologies for key experiments in an SAR study of a TREK-1 channel modulator.
In Vitro: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound analogs on TREK-1 channel currents.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TREK-1 channel are cultured under standard conditions.
-
Cell Preparation: Cells are plated onto glass coverslips 24-48 hours before the experiment.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
The internal pipette solution contains (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, and 3 ATP, adjusted to pH 7.2.
-
Cells are held at a holding potential of -80 mV.
-
Currents are elicited by voltage steps from -100 mV to +60 mV in 20 mV increments.
-
-
Compound Application: this compound analogs are dissolved in an appropriate solvent and diluted in the external solution to the desired final concentrations. The solutions are perfused over the cells.
-
Data Analysis: The current amplitude at a specific voltage (e.g., +40 mV) is measured before and after compound application. Dose-response curves are generated to determine the EC50 values for each analog.
In Vivo: Citric Acid-Induced Cough Model in Guinea Pigs
Objective: To evaluate the antitussive efficacy of this compound analogs in a preclinical model.
Methodology:
-
Animals: Male Dunkin-Hartley guinea pigs are used.
-
Acclimatization: Animals are acclimatized to the experimental conditions for several days before the study.
-
Drug Administration: this compound analogs or vehicle are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Cough Induction:
-
At a predetermined time after drug administration, each animal is placed in a whole-body plethysmograph.
-
An aerosol of citric acid solution (e.g., 0.3 M) is delivered into the chamber for a fixed duration (e.g., 5 minutes) to induce coughing.
-
-
Cough Measurement: The number of coughs is recorded by a trained observer and/or a specialized software that analyzes the pressure changes within the plethysmograph.
-
Data Analysis: The percentage inhibition of the cough response is calculated for each dose of each analog compared to the vehicle control group. Dose-response curves are constructed to determine the ED50 for each compound.
Conclusion
While the publicly available data on the structure-activity relationship of this compound is limited, this guide provides a foundational framework for future research. By systematically modifying the benzophenone core and the morpholine moiety, and evaluating the resulting analogs in robust in vitro and in vivo assays, it is possible to elucidate the key structural determinants of antitussive activity. Such studies will be instrumental in the design of next-generation non-opioid cough suppressants with improved efficacy and safety profiles. The proposed mechanism of action via TREK-1 channel modulation offers a promising and specific target for rational drug design.
References
- 1. This compound | C21H24ClNO5 | CID 35949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and preliminary pharmacological evaluation of asymmetric chloroquine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Efficacy of morclofon, an new synthetic antitussive agent, in geriatric patients. Results of a double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Morclofone: A Review of Available Data
This technical guide aims to summarize the currently accessible information on Morclofone and to highlight the gaps in our understanding of its in vivo behavior. Due to the limited data, it is not possible to provide a complete pharmacokinetic profile, detailed experimental protocols for its analysis, or a comprehensive map of its metabolic pathways at this time.
General Information
This compound is a non-opioid cough suppressant. Chemically, it is identified as (4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone. It has been marketed under trade names such as Plausitin. While its clinical use as an antitussive is documented, the underlying pharmacokinetic properties that govern its efficacy and safety profile remain largely unpublished.
In Vivo Pharmacokinetics: An Overview of the Data Gap
A thorough search of scientific databases for in vivo pharmacokinetic studies on this compound in humans or animal models has not yielded specific quantitative data. Key pharmacokinetic parameters that are crucial for understanding the disposition of a drug in the body, such as:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the blood after administration.
-
Time to Maximum Plasma Concentration (Tmax): The time it takes to reach Cmax.
-
Area Under the Curve (AUC): A measure of the total drug exposure over time.
-
Elimination Half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Clearance (CL): The rate at which a drug is removed from the body.
are not publicly available. Without this information, a detailed understanding of the absorption rate, extent of distribution to various tissues, and the speed of elimination of this compound from the body cannot be established.
Metabolism
The biotransformation of this compound, including the identification of its major metabolites and the enzymatic pathways responsible for its breakdown, has not been described in the available literature. Understanding the metabolism of a drug is critical for several reasons:
-
Identification of Active Metabolites: Some drugs are converted into metabolites that also have pharmacological activity.
-
Prediction of Drug-Drug Interactions: Knowledge of the enzymes involved in metabolism (e.g., cytochrome P450 isoenzymes) can help predict potential interactions with other co-administered drugs.
-
Understanding Toxicity: Some adverse effects of drugs can be attributed to the formation of toxic metabolites.
The absence of metabolism studies for this compound represents a significant gap in its pharmacological profile.
Experimental Protocols
Detailed experimental protocols for the in vivo study of this compound are not available. A typical pharmacokinetic study would involve the following steps, for which specific details for this compound are lacking:
Experimental Workflow for a Hypothetical Pharmacokinetic Study of this compound
Caption: A generalized workflow for a pharmacokinetic study.
Conclusion
The current body of publicly available scientific literature does not contain sufficient data to construct an in-depth technical guide on the pharmacokinetics and metabolism of this compound in vivo. Key quantitative data, detailed experimental methodologies, and metabolic pathway information are absent. Further research and publication of such data are necessary to fully characterize the ADME profile of this antitussive agent. For researchers, scientists, and drug development professionals, this highlights a significant knowledge gap for a compound with documented clinical use.
Morclofone (CAS 31848-01-8): A Technical Whitepaper for Drug Development Professionals
For Research Use Only. Not for human or veterinary use.
Abstract
Morclofone, a non-opioid antitussive agent, has been a subject of pharmacological interest for its potential to suppress cough without the adverse effects associated with traditional opioid-based therapies. This technical guide provides an in-depth overview of this compound, with a focus on its core pharmacology, mechanism of action, and available clinical insights, tailored for researchers, scientists, and drug development professionals. This document synthesizes the current understanding of this compound, presenting available data in a structured format to facilitate further research and development.
Introduction
This compound, with the CAS number 31848-01-8, is chemically identified as (4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone.[1] It belongs to the benzophenone class of compounds.[2] Primarily investigated for its cough suppressant properties, this compound represents a distinct pharmacological approach to managing cough.[1] This whitepaper aims to consolidate the existing scientific knowledge on this compound to serve as a comprehensive resource for the scientific community.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 31848-01-8 | [1] |
| Molecular Formula | C₂₁H₂₄ClNO₅ | [1] |
| Molecular Weight | 405.88 g/mol | [1] |
| IUPAC Name | (4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone | [1] |
| Synonyms | Morclofon, Plausitin | [2] |
| Chemical Class | Benzophenone | [2] |
Synthesis
A plausible synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: General Friedel-Crafts Acylation
-
Reaction Setup: A solution of the appropriately substituted benzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Catalyst Addition: A Lewis acid catalyst, such as anhydrous aluminum chloride, is added portion-wise to the cooled solution.
-
Substrate Addition: The dimethoxy-hydroxy-benzene derivative, dissolved in an anhydrous solvent, is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored for completion using an appropriate analytical technique (e.g., thin-layer chromatography).
-
Work-up: Upon completion, the reaction is quenched by carefully pouring it onto a mixture of ice and hydrochloric acid. The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.
-
Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to yield the pure benzophenone intermediate.
Experimental Protocol: General Williamson Ether Synthesis
-
Reaction Setup: The benzophenone intermediate is dissolved in a polar aprotic solvent (e.g., acetone, DMF) in a reaction vessel.
-
Base Addition: A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the phenolic hydroxyl group.
-
Alkylating Agent Addition: The 2-morpholinoethyl halide is added to the reaction mixture.
-
Reaction Monitoring: The reaction is heated and monitored for completion.
-
Work-up: After the reaction is complete, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The final product, this compound, is purified by column chromatography or recrystallization.
Pharmacology and Mechanism of Action
This compound's primary pharmacological effect is its antitussive (cough suppressant) activity.[1] The proposed mechanism of action centers on its ability to modulate the activity of the two-pore domain potassium (K2P) channel, TREK-1.
Signaling Pathway
The activation of TREK-1 channels by this compound is believed to be the key event in its mechanism of action. This leads to a hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability. In the context of the cough reflex, this would stabilize the vagal afferent neurons that initiate the cough response.
Caption: Proposed signaling pathway for this compound's antitussive effect.
Experimental Protocol: Patch-Clamp Electrophysiology for TREK-1 Channel Modulation
While specific electrophysiological data for this compound is not publicly available, a general protocol for assessing the effect of a compound on TREK-1 channels using patch-clamp electrophysiology is as follows:
-
Cell Culture: A stable cell line expressing human TREK-1 channels (e.g., HEK293 or CHO cells) is cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Solutions: The extracellular solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular (pipette) solution typically contains (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2.
-
Experimental Procedure:
-
A baseline TREK-1 current is recorded by applying a voltage ramp or step protocol.
-
This compound, at various concentrations, is perfused into the recording chamber.
-
The effect of this compound on the TREK-1 current is recorded and quantified. This includes measuring changes in current amplitude, current-voltage relationship, and channel kinetics.
-
Positive controls, such as the known TREK-1 activator arachidonic acid, can be used to validate the experimental setup.
-
-
Data Analysis: The recorded currents are analyzed to determine the dose-response relationship of this compound on TREK-1 channels, including the EC₅₀ value.
Clinical Studies
Information on clinical trials of this compound is limited. A double-blind study conducted in 1983 investigated the efficacy of this compound as an antitussive agent in geriatric patients.[4] However, the quantitative results and detailed methodology of this study are not readily accessible in publicly available literature. Therefore, a comprehensive table of clinical trial data cannot be provided at this time. Further investigation into historical clinical trial databases and publications may be necessary to obtain this information.
Preclinical Toxicology
Detailed preclinical toxicology data for this compound is not extensively reported in the public domain. Standard preclinical toxicology assessments for a new chemical entity would typically include studies on:
-
Acute, sub-chronic, and chronic toxicity: To determine the general toxicity profile and identify target organs.
-
Genotoxicity: To assess the potential for mutagenicity and carcinogenicity.
-
Safety pharmacology: To evaluate the effects on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Reproductive and developmental toxicity: To assess the potential effects on fertility and fetal development.
Conclusion and Future Directions
This compound presents an interesting, non-opioid approach to cough suppression through the modulation of TREK-1 potassium channels. While the foundational pharmacology and a plausible synthetic route have been outlined, a significant lack of detailed, publicly available data on its electrophysiological effects, comprehensive clinical efficacy and safety, and preclinical toxicology remains.
For drug development professionals, the following areas warrant further investigation:
-
Quantitative in vitro pharmacology: Detailed patch-clamp studies are essential to fully characterize the interaction of this compound with TREK-1 and other related ion channels.
-
Optimization of Synthesis: Development of a scalable and efficient synthesis process is crucial for any further development.
-
Comprehensive Preclinical Evaluation: A full suite of preclinical toxicology and safety pharmacology studies would be required to support any potential clinical development.
-
Modern Clinical Trials: Well-designed, placebo-controlled clinical trials with clear endpoints are needed to definitively establish the efficacy and safety of this compound as an antitussive agent.
This technical guide provides a framework for understanding this compound based on the currently available information. Further dedicated research is necessary to fully elucidate its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C21H24ClNO5 | CID 35949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Hydrochloride|CAS 31848-02-9| [benchchem.com]
- 4. [Efficacy of morclofon, an new synthetic antitussive agent, in geriatric patients. Results of a double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuropharmacological Properties of Morpholine-Containing Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuropharmacological properties of morpholine-containing compounds. The morpholine ring is recognized as a "privileged scaffold" in central nervous system (CNS) drug discovery due to its advantageous physicochemical properties, which contribute to improved blood-brain barrier permeability, metabolic stability, and aqueous solubility.[1][2][3] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in neuropharmacology and medicinal chemistry.
Data Presentation: In Vitro Activities of Morpholine-Containing Compounds
The following tables summarize the in vitro inhibitory and binding activities of various morpholine-containing compounds against key CNS targets.
Table 1: Inhibitory Activity of Morpholine-Based Chalcones against Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) [1][4]
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | AChE IC50 (µM) |
| MO1 | >40 | 0.030 | 16.1 |
| MO2 | >40 | 0.70 | >40 |
| MO3 | >40 | 1.01 | >40 |
| MO4 | 25.8 | 0.33 | 28.42 |
| MO5 | >40 | 1.31 | 6.1 |
| MO6 | 8.7 | 0.64 | >40 |
| MO7 | 7.1 | 0.25 | >40 |
| MO9 | >40 | 0.36 | 12.01 |
| C6 | 8.45 | - | - |
| C14 | 7.91 | - | - |
Data for compounds MO1-MO9 from[1][4]. Data for compounds C6 and C14 from[2].
Table 2: Inhibitory Activity of Morpholine-Containing PI3K Inhibitors [5][6]
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| ZSTK474 (1) | 5.0 | 20.8 | 38.3 | 3.9 |
| 6a | 9.9 | 104 | 95.8 | 9.75 |
| 6b | 3.7 | 104 | 14.6 | 9.75 |
| 17e | 88.5 | 192.8 | >10,000 | 55.6 |
| 17p | 32.4 | 79.3 | >10,000 | 15.4 |
Data for ZSTK474, 6a, and 6b from[5]. Data for 17e and 17p from[6].
Table 3: Binding Affinity of Chiral Alkoxymethyl Morpholine Analogs for the Dopamine D4 Receptor [7]
| Compound | Dopamine D4 Receptor Ki (nM) |
| ML398 | 36 |
| 4a | 42 |
| 4b | 12.3 |
| 4d | 17.8 |
| 4e | 310 |
| 5k | 10.4 |
| 5l | 13.1 |
| 5m | 10.8 |
| 5n | 10.1 |
Data from[7].
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of the neuropharmacological properties of morpholine-containing compounds.
Radioligand Binding Assay for Dopamine D4 Receptor
This protocol is adapted from methodologies used to determine the binding affinity of novel ligands to the dopamine D4 receptor.[7]
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
[³H]-Spiperone (radioligand).
-
Test compounds (morpholine derivatives).
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D4 cells to confluence, harvest, and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at 4°C and resuspend the membrane pellet in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer with or without a competing non-radiolabeled ligand (for determination of non-specific binding, e.g., haloperidol).
-
50 µL of various concentrations of the test compound.
-
50 µL of [³H]-Spiperone at a fixed concentration (e.g., near its Kd).
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from the competition binding curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
In Vitro PI3K Enzyme Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of morpholine-containing compounds against PI3K isoforms.[8]
Objective: To determine the IC50 values of test compounds against purified PI3K isoforms (α, β, γ, δ).
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ).
-
Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate.
-
Test compounds (morpholine derivatives).
-
ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% CHAPS).
-
ADP-Glo™ Kinase Assay kit (or similar).
-
384-well plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Assay Setup:
-
Add kinase assay buffer, the specific PI3K isoform, and the test compound at various concentrations to the wells of a 384-well plate.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Add a mixture of PIP2 and ATP to each well to start the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Determine the IC50 values using a non-linear regression fit.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the neuropharmacological assessment of morpholine-containing compounds.
PI3K/AKT/mTOR Signaling Pathway
This pathway is a critical regulator of cell growth, proliferation, and survival, and is a common target for morpholine-containing anticancer agents.[9][10]
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of morpholine-based PI3K inhibitors.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
This diagram outlines the general workflow for determining the IC50 of a compound against a specific enzyme.
Caption: A generalized workflow for determining the IC50 value of a morpholine-containing compound in an in vitro enzyme inhibition assay.
Logical Relationship of Morpholine in CNS Drug Action
This diagram illustrates the multifaceted roles the morpholine scaffold can play in the pharmacological activity of CNS-active compounds.[11][12]
Caption: The diverse roles of the morpholine moiety in enhancing the neuropharmacological properties of CNS drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Morclofone as a Potential Neuroprotective Agent: A Theoretical and Structural Analogue-Based Assessment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document explores the potential neuroprotective properties of morclofone based on its chemical structure and the known mechanisms of structurally related compounds. To date, there is a lack of direct preclinical or clinical studies investigating this compound for neuroprotection. The experimental protocols and quantitative data presented herein are hypothetical and intended to serve as a framework for future research.
Executive Summary
This compound, a centrally acting non-narcotic antitussive, presents a compelling yet unexplored profile for neuroprotective applications.[1] Its chemical architecture, featuring a benzophenone core and a morpholine ring, is common to compounds with established activity within the central nervous system (CNS).[2] The morpholine moiety, in particular, is a well-recognized scaffold in neuropharmacology, frequently found in molecules that interact with key targets in neurodegenerative pathways, such as glutamate receptors and cholinesterases.[2] This whitepaper posits that this compound's structural attributes warrant investigation into its potential neuroprotective efficacy. We will delineate the theoretical mechanisms of action, propose detailed experimental protocols for its evaluation, and present hypothetical data and signaling pathways to guide future research and development in this novel area.
Introduction
This compound is a known antitussive agent used in some European countries for the treatment of non-productive cough, primarily in pediatric patients.[1] Chemically, it is (4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone.[3] While its clinical application has been limited to cough suppression, its molecular structure suggests a potential for broader neurological effects. The presence of a morpholine ring is of significant interest, as this heterocycle is a key component of many CNS-active drugs.[2] This structural feature raises the hypothesis that this compound could modulate neurological pathways relevant to neuroprotection. This document aims to build a scientific case for the investigation of this compound as a neuroprotective agent by exploring its theoretical mechanisms, proposing rigorous experimental validation, and visualizing its potential molecular interactions.
Theoretical Neuroprotective Mechanisms of this compound
The neuroprotective potential of this compound can be hypothesized based on two primary aspects of its structure: the morpholine moiety and the benzophenone core.
Modulation of Glutamatergic Neurotransmission
The morpholine ring is present in various compounds known to interact with glutamate receptors.[2] Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a common pathway in neuronal death associated with stroke, traumatic brain injury, and neurodegenerative diseases. Antagonism of these receptors is a key neuroprotective strategy.
-
Proposed Mechanism: this compound may act as a non-competitive antagonist at the NMDA receptor, potentially by binding to a modulatory site. This would reduce excessive calcium influx into neurons, thereby preventing the activation of downstream apoptotic cascades.
Cholinesterase Inhibition
The morpholine scaffold is also found in cholinesterase inhibitors. By inhibiting the breakdown of acetylcholine, these agents can enhance cholinergic neurotransmission, a strategy used in the treatment of Alzheimer's disease. Beyond symptomatic relief, some cholinesterase inhibitors have been shown to have disease-modifying effects, including the reduction of amyloid-beta plaque formation and neuroinflammation.
-
Proposed Mechanism: this compound could exhibit inhibitory activity against acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), leading to increased acetylcholine levels in the synaptic cleft and potentially exerting neuroprotective effects through the activation of pro-survival signaling pathways.
Antioxidant and Anti-inflammatory Activity
The benzophenone core of this compound, a diaryl ketone, could contribute to neuroprotection through antioxidant and anti-inflammatory effects. Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative disorders.[4][5]
-
Proposed Mechanism: The phenolic nature of the this compound structure may allow it to scavenge reactive oxygen species (ROS). Furthermore, it could potentially modulate inflammatory signaling pathways in microglia and astrocytes, reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Proposed Experimental Protocols for Validation
To investigate the hypothetical neuroprotective effects of this compound, a systematic experimental approach is required. The following protocols are proposed as a starting point for in vitro and in vivo evaluation.
In Vitro Neuroprotection Assays
-
Objective: To determine if this compound can protect cultured neuronal cells from various neurotoxic insults.
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons.
-
Methodology:
-
Cell Culture: Culture cells to 80% confluency in appropriate media.
-
Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.
-
Induction of Neurotoxicity: Induce neuronal damage by exposing the cells to one of the following neurotoxins for 24 hours:
-
Glutamate (10 mM) to model excitotoxicity.
-
Hydrogen peroxide (H₂O₂) (100 µM) to model oxidative stress.
-
Lipopolysaccharide (LPS) (1 µg/mL) to induce neuroinflammation in co-cultures with microglia.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using the MTT assay.
-
Oxidative Stress: Quantify intracellular ROS levels using a fluorescent probe like DCFDA.
-
Apoptosis: Measure caspase-3 activity using a colorimetric or fluorometric assay.
-
Inflammation: In co-cultures, measure the levels of TNF-α and IL-6 in the culture supernatant using ELISA.
-
-
-
Controls: Include a vehicle control, a neurotoxin-only control, and a positive control (e.g., a known neuroprotective agent like N-acetylcysteine).
In Vivo Efficacy in a Model of Neurodegeneration
-
Objective: To assess the neuroprotective effects of this compound in a relevant animal model.
-
Animal Model: C57BL/6 mice.
-
Methodology:
-
Induction of Neurodegeneration: Induce Parkinson's-like pathology by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via intraperitoneal injection.
-
Drug Administration: Administer this compound (e.g., 10, 20, 50 mg/kg, i.p.) daily, starting 24 hours before MPTP administration and continuing for 7 days.
-
Behavioral Assessment: Evaluate motor function using the rotarod test and the pole test at baseline and at the end of the treatment period.
-
Neurochemical Analysis: At the end of the study, sacrifice the animals and collect brain tissue. Measure dopamine and its metabolites in the striatum using HPLC.
-
Immunohistochemistry: Perform immunohistochemical staining of brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra. Stain for Iba1 and GFAP to assess microgliosis and astrogliosis, respectively.
-
-
Controls: Include a saline-treated control group and an MPTP-only treated group.
Hypothetical Quantitative Data
The following tables present hypothetical data that could be generated from the proposed experiments, illustrating potential outcomes that would support the neuroprotective activity of this compound.
Table 1: Hypothetical Neuroprotective Effect of this compound Against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
| Treatment Group | Cell Viability (% of Control) | Intracellular ROS (Fold Change vs. Control) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Glutamate (10 mM) | 45 ± 3.8 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| Glutamate + this compound (1 µM) | 52 ± 4.1 | 3.1 ± 0.3 | 3.8 ± 0.4 |
| Glutamate + this compound (10 µM) | 68 ± 5.5 | 2.2 ± 0.2 | 2.5 ± 0.3 |
| Glutamate + this compound (100 µM) | 85 ± 6.1 | 1.5 ± 0.2 | 1.7 ± 0.2 |
Table 2: Hypothetical Behavioral and Neurochemical Effects of this compound in an MPTP Mouse Model of Parkinson's Disease
| Treatment Group | Latency to Fall on Rotarod (seconds) | TH-Positive Neurons in Substantia Nigra (% of Control) | Striatal Dopamine Levels (% of Control) |
| Saline Control | 180 ± 15 | 100 ± 8 | 100 ± 10 |
| MPTP | 60 ± 10 | 40 ± 5 | 35 ± 7 |
| MPTP + this compound (10 mg/kg) | 85 ± 12 | 55 ± 6 | 50 ± 8 |
| MPTP + this compound (20 mg/kg) | 110 ± 14 | 70 ± 7 | 65 ± 9 |
| MPTP + this compound (50 mg/kg) | 140 ± 18 | 85 ± 9 | 80 ± 11 |
Proposed Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, visualize the proposed experimental workflow and a hypothetical neuroprotective signaling pathway for this compound.
Caption: Proposed experimental workflow for evaluating the neuroprotective potential of this compound.
Caption: Hypothetical signaling pathway for this compound-mediated neuroprotection via NMDA receptor antagonism.
Conclusion and Future Directions
While currently recognized only for its antitussive properties, this compound possesses a chemical structure that suggests a plausible, yet unproven, role as a neuroprotective agent. The presence of a morpholine ring and a benzophenone core provides a strong rationale for investigating its potential to modulate key pathways in neurodegeneration, including excitotoxicity, cholinergic deficits, oxidative stress, and neuroinflammation.
The lack of direct experimental evidence necessitates a thorough investigation, starting with the in vitro and in vivo protocols outlined in this whitepaper. Should these foundational studies yield positive results, future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets of this compound through binding assays and electrophysiological studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its neuroprotective potency and pharmacokinetic properties.
-
Evaluation in a Broader Range of Models: Testing the efficacy of this compound in other models of neurodegenerative diseases, such as Alzheimer's disease or amyotrophic lateral sclerosis.
References
In Vitro Characterization of Morclofone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morclofone is a centrally acting cough suppressant with a multifaceted mechanism of action.[1][2] This technical guide provides an in-depth overview of the in vitro effects of this compound, focusing on its molecular targets, signaling pathways, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and development efforts in the field of respiratory therapeutics.
Core Mechanisms of Action
In vitro studies have elucidated that this compound exerts its pharmacological effects through interaction with multiple molecular targets. The primary mechanisms identified are the modulation of the sigma-1 (σ-1) receptor and the TWIK-related potassium channel-1 (TREK-1), as well as the inhibition of inflammatory mediator release.
Sigma-1 (σ-1) Receptor Binding
This compound exhibits a significant binding affinity for the σ-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3] This receptor is implicated in the modulation of various ion channels and intracellular signaling pathways.[3] The interaction of this compound with the σ-1 receptor is believed to contribute to the desensitization of the cough reflex.[3]
TREK-1 Potassium Channel Modulation
A proposed mechanism for this compound's action involves the enhancement of TREK-1 potassium channel currents.[3] TREK-1 channels are widely expressed in the nervous system, and their activation leads to neuronal membrane hyperpolarization.[3] This stabilization of vagal afferent neurons reduces their excitability, thereby diminishing the transmission of cough-inducing signals.[3]
Inhibition of Bradykinin-Induced Substance P Release
This compound has been demonstrated to inhibit the release of substance P induced by bradykinin.[3] Substance P is a neuropeptide involved in neurogenic inflammation and pain signaling.[3] By attenuating its release, this compound may exert anti-inflammatory effects that contribute to its antitussive action.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's in vitro activity based on available literature.
| Parameter | Target/Effect | Value | Cell/System |
| Binding Affinity (Ki) | Sigma-1 (σ-1) Receptor | 38 nM | Medullary cough center |
| Inhibition | Bradykinin-induced Substance P release | 67% inhibition at 10 µM | Not Specified |
Signaling Pathways
The interaction of this compound with its molecular targets initiates distinct signaling cascades that culminate in its antitussive effect.
Caption: this compound's signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of this compound. The following sections outline generalized protocols for key experiments.
Sigma-1 (σ-1) Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the σ-1 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human σ-1 receptor (e.g., CHO-σ1R).
-
Radioligand: --INVALID-LINK---pentazocine.
-
Non-specific binding control: Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Multi-well plates.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the cell membranes, --INVALID-LINK---pentazocine, and either vehicle, this compound, or haloperidol.
-
Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding (in the presence of haloperidol) from total binding (in the presence of vehicle).
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
TREK-1 Channel Electrophysiology Assay
Objective: To characterize the effect of this compound on TREK-1 potassium channel currents.
Materials:
-
Cell line stably expressing human TREK-1 channels (e.g., HEK293-TREK-1).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass pipettes.
-
Intracellular solution (e.g., containing KCl, MgCl₂, HEPES, EGTA).
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
This compound stock solution.
Procedure:
-
Culture HEK293-TREK-1 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Fabricate micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol to elicit TREK-1 currents (e.g., voltage ramps or steps).
-
Record baseline currents in the absence of this compound.
-
Perfuse the cell with a known concentration of this compound and record the resulting changes in TREK-1 current.
-
Wash out the drug to observe the reversibility of the effect.
-
Repeat with a range of this compound concentrations to generate a dose-response curve and determine the EC50.
Bradykinin-Induced Substance P Release Assay
Objective: To quantify the inhibitory effect of this compound on bradykinin-induced substance P release.
Materials:
-
Dorsal root ganglion (DRG) primary neuronal cultures or a suitable cell line.
-
Bradykinin.
-
This compound.
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Substance P ELISA kit.
-
Cell culture plates.
Procedure:
-
Culture DRG neurons on multi-well plates.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a specified duration.
-
Stimulate the cells with a fixed concentration of bradykinin to induce substance P release.
-
Collect the cell culture supernatant after the stimulation period.
-
Measure the concentration of substance P in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Normalize the amount of released substance P to the total protein content of the cells in each well.
-
Calculate the percentage inhibition of substance P release by this compound at each concentration and determine the IC50 value.
Experimental Workflow
The following diagram illustrates a generalized workflow for the in vitro characterization of a compound like this compound.
Caption: General workflow for in vitro characterization.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Morclofone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Morclofone, a non-opioid cough suppressant. The synthetic route is a three-step process commencing with the formation of a key benzophenone intermediate, followed by a Williamson ether synthesis to introduce the morpholinoethoxy side chain, and concluding with the formation of the hydrochloride salt. This protocol includes detailed methodologies, tables of quantitative data, and a visual representation of the synthetic workflow to facilitate replication in a research setting.
Introduction
This compound is a centrally acting antitussive agent with a chemical structure based on a benzophenone core.[1] Its IUPAC name is (4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone.[2] The synthesis of this compound can be efficiently achieved through a convergent synthesis strategy. The key steps involve the preparation of a substituted benzophenone intermediate, followed by the attachment of the morpholinoethoxy functional group, and finally, conversion to its hydrochloride salt for improved solubility and stability.
Overall Reaction Scheme
The synthesis of this compound hydrochloride is accomplished in three main steps:
-
Step 1: Synthesis of (4-chlorophenyl)(4-hydroxy-3,5-dimethoxyphenyl)methanone (Intermediate 1) via a Friedel-Crafts-type reaction or a related coupling method.
-
Step 2: Williamson Ether Synthesis to couple Intermediate 1 with 4-(2-chloroethyl)morpholine.
-
Step 3: Salt Formation to yield the final this compound hydrochloride.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 3,4,5-Trimethoxybenzoyl chloride | C₁₀H₁₁ClO₄ | 230.64 | Starting Material |
| Chlorobenzene | C₆H₅Cl | 112.56 | Reagent/Solvent |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 | Catalyst |
| (4-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone | C₁₆H₁₅ClO₄ | 322.74 | Intermediate |
| Lewis Acid (e.g., AlCl₃) | - | - | Demethylation Agent |
| (4-chlorophenyl)(4-hydroxy-3,5-dimethoxyphenyl)methanone | C₁₅H₁₃ClO₄ | 308.71 | Intermediate 1 |
| 4-(2-Chloroethyl)morpholine hydrochloride | C₆H₁₃Cl₂NO | 186.08 | Reagent |
| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 | Base |
| Acetone | C₃H₆O | 58.08 | Solvent |
| This compound (free base) | C₂₁H₂₄ClNO₅ | 405.88 | Product |
| Hydrochloric acid (ethanolic solution) | HCl | 36.46 | Reagent |
| Diethyl ether | C₄H₁₀O | 74.12 | Solvent |
Table 2: Expected Yields and Physical Properties
| Compound | Expected Yield (%) | Physical State | Melting Point (°C) |
| Intermediate 1 | 60-70% | Solid | Not readily available |
| This compound (free base) | 75-85% | Solid | Not readily available |
| This compound hydrochloride | >95% | Crystalline Solid | Not readily available |
Table 3: Spectroscopic Data for this compound
Note: The following are predicted NMR chemical shifts based on the structure of this compound. Actual experimental values may vary.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic H | 7.65-7.75 | m | 4H | 4-chlorophenyl protons |
| Aromatic H | 6.90 | s | 2H | 3,5-dimethoxyphenyl protons |
| Methoxy H | 3.85 | s | 6H | 2 x -OCH₃ |
| Morpholinoethoxy H | 4.15 | t | 2H | -O-CH₂- |
| Morpholinoethoxy H | 2.80 | t | 2H | -CH₂-N |
| Morpholino H | 3.70 | t | 4H | -N-CH₂-CH₂-O- |
| Morpholino H | 2.55 | t | 4H | -N-CH₂-CH₂-O- |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| Carbonyl C | ~195 | C=O |
| Aromatic C | ~160 | C-O (dimethoxyphenyl) |
| Aromatic C | ~138 | C-Cl (chlorophenyl) |
| Aromatic C | ~135 | Quaternary C (chlorophenyl) |
| Aromatic C | ~132 | Quaternary C (dimethoxyphenyl) |
| Aromatic C | ~130 | CH (chlorophenyl) |
| Aromatic C | ~128 | CH (chlorophenyl) |
| Aromatic C | ~108 | CH (dimethoxyphenyl) |
| Methoxy C | ~56 | -OCH₃ |
| Morpholinoethoxy C | ~70 | -O-CH₂- |
| Morpholinoethoxy C | ~58 | -CH₂-N |
| Morpholino C | ~67 | -N-CH₂-CH₂-O- |
| Morpholino C | ~54 | -N-CH₂-CH₂-O- |
Experimental Protocols
Step 1: Synthesis of (4-chlorophenyl)(4-hydroxy-3,5-dimethoxyphenyl)methanone (Intermediate 1)
This procedure is adapted from a patented method for synthesizing the key intermediate.[3]
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and dry chlorobenzene as the solvent.
-
Friedel-Crafts Acylation: Cool the mixture to 0-5 °C using an ice bath. Prepare a solution of 3,4,5-trimethoxybenzoyl chloride (1 equivalent) in dry chlorobenzene and add it dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously for 30 minutes.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Demethylation: The crude (4-chlorophenyl)(3,4,5-trimethoxyphenyl)methanone can be selectively demethylated at the 4-position. The crude product is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a Lewis acid such as aluminum chloride (2-3 equivalents) at 0 °C to room temperature. The reaction is stirred for several hours until TLC indicates the conversion to the desired product.
-
Purification: After an acidic workup as described above, the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford (4-chlorophenyl)(4-hydroxy-3,5-dimethoxyphenyl)methanone (Intermediate 1) as a solid.
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
This step utilizes the well-established Williamson ether synthesis to form the desired ether linkage.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Intermediate 1 (1 equivalent) in anhydrous acetone.
-
Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution. The mixture will become a suspension.
-
Addition of Alkylating Agent: Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 equivalents) to the suspension. Note: It may be necessary to first neutralize the hydrochloride salt of the alkylating agent or use it in excess with additional base.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in dichloromethane and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound free base. This can be further purified by column chromatography on silica gel if necessary.
Step 3: Preparation of this compound Hydrochloride
-
Dissolution: Dissolve the purified this compound free base from Step 2 in a minimal amount of anhydrous diethyl ether or another suitable solvent like ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring until the solution becomes acidic (test with litmus paper).
-
Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a crystalline solid.
Mandatory Visualization
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow for this compound hydrochloride.
References
- 1. This compound | C21H24ClNO5 | CID 35949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CN120574123A - Synthesis method of (4-chlorophenyl)(4-hydroxy-3,5-dimethoxyphenyl)methanone - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Investigating Morclofone in Patch Clamp Electrophysiology
Introduction
Morclofone is a centrally acting antitussive agent.[1] While its clinical efficacy in cough suppression is established, the precise molecular mechanism of action, particularly its influence on neuronal excitability and ion channels, remains an area of active investigation. Patch clamp electrophysiology, the gold standard for studying ion channel function, provides a powerful tool to elucidate the effects of novel compounds on neuronal activity with high temporal and electrical resolution.[2][3][4]
These application notes provide a comprehensive, albeit exemplary, framework for researchers, scientists, and drug development professionals to investigate the effects of this compound, or similar novel compounds, on voltage-gated ion channels using the patch clamp technique. The protocols and hypothetical data presented herein are based on established methodologies for characterizing ion channel modulators and serve as a template for such investigations.[5][6]
For the purpose of these notes, we will hypothesize that this compound modulates voltage-gated sodium channels (NaV), which are critical for the generation and propagation of action potentials in neurons and are common targets for drugs affecting neuronal excitability.
Hypothetical Mechanism of Action and Signaling Pathway
We hypothesize that this compound acts as a state-dependent blocker of voltage-gated sodium channels. This proposed mechanism suggests that this compound preferentially binds to the inactivated state of the channel, thereby reducing neuronal excitability, particularly in rapidly firing neurons. This is a common mechanism for many antiepileptic and local anesthetic drugs.
Experimental Protocols
The following protocols describe the use of whole-cell patch clamp electrophysiology to investigate the effects of this compound on a representative voltage-gated sodium channel (e.g., NaV1.7) heterologously expressed in a cell line such as HEK293.
Cell Culture and Preparation
-
Cell Line: HEK293 cells stably expressing the human NaV1.7 channel.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).
-
Passaging: Culture cells at 37°C in a 5% CO2 incubator. Passage cells every 2-3 days when they reach 80-90% confluency.
-
Plating for Electrophysiology: 24-48 hours before recording, plate cells at a low density onto glass coverslips to ensure isolated, healthy cells for patching.
Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Using Cesium Fluoride helps to block potassium channels and isolate sodium currents).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
Whole-Cell Patch Clamp Recording
This protocol outlines the steps for recording sodium currents in the whole-cell configuration.
References
- 1. [Efficacy of morclofon, an new synthetic antitussive agent, in geriatric patients. Results of a double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. A Short Guide to Electrophysiology and Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
- 6. Mechanisms of action of CHF3381 in the forebrain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Morclofone in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morclofone is documented as a non-opioid cough suppressant, chemically classified as a benzophenone derivative.[1][2] While its clinical application as an antitussive is established, its direct effects and mechanisms of action within the central nervous system, particularly at a cellular level, are not extensively characterized in publicly available literature. The following application notes and protocols are designed to provide a comprehensive framework for researchers interested in investigating the potential neuropharmacological effects of this compound in neuronal cell culture models. This document outlines hypothetical experimental strategies based on standard neuroscientific research methodologies.
Potential Applications in Neuronal Cell Culture
Based on the known class of this compound as a centrally acting agent, its investigation in neuronal cell cultures could yield valuable insights into:
-
Neurotoxicity and Cell Viability: Determining the concentration-dependent effects of this compound on neuronal survival and health.
-
Neuroprotection: Assessing the potential of this compound to protect neurons from various stressors, such as oxidative stress, excitotoxicity, and neuroinflammation.
-
Mechanism of Action: Elucidating the molecular targets and signaling pathways modulated by this compound in neuronal cells.
-
Synaptic Function: Investigating the influence of this compound on neurotransmission and synaptic plasticity.
Data Presentation: Hypothetical Quantitative Data Summary
The following tables are presented as templates for organizing potential experimental outcomes.
Table 1: Effect of this compound on Neuronal Viability
| This compound Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Control) |
| 0 (Vehicle Control) | 100 ± 5.2 | 0 ± 2.1 |
| 1 | 98 ± 4.8 | 1.5 ± 1.8 |
| 10 | 95 ± 6.1 | 4.2 ± 2.5 |
| 50 | 78 ± 7.3 | 22.5 ± 6.4 |
| 100 | 45 ± 8.9 | 55.1 ± 9.3 |
Table 2: Neuroprotective Effect of this compound Against Glutamate-Induced Excitotoxicity
| Treatment Group | Cell Viability (%) | Caspase-3 Activity (Fold Change) |
| Control | 100 ± 6.5 | 1.0 ± 0.2 |
| Glutamate (100 µM) | 42 ± 5.9 | 4.5 ± 0.8 |
| Glutamate + this compound (10 µM) | 65 ± 7.1 | 2.8 ± 0.6 |
| Glutamate + this compound (50 µM) | 78 ± 6.8 | 1.9 ± 0.4 |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
Objective: To determine the cytotoxic potential of this compound on primary cortical neurons.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed primary cortical neurons in 96-well plates at a density of 5 x 10^4 cells/well and culture for 7-10 days.
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is <0.1%.
-
Replace the culture medium with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Evaluation of Neuroprotection Against Oxidative Stress
Objective: To assess the ability of this compound to protect neurons from hydrogen peroxide (H2O2)-induced oxidative stress.
Materials:
-
Primary cortical neurons
-
This compound
-
Hydrogen peroxide (H2O2)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Plate and culture primary cortical neurons as described in Protocol 1.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce oxidative stress by adding H2O2 to a final concentration of 100 µM for 6 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Compare the viability of cells treated with H2O2 alone to those pre-treated with this compound.
Protocol 3: Western Blot Analysis of Pro-Apoptotic and Anti-Apoptotic Proteins
Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins.
Materials:
-
Neuronal cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat neuronal cultures with this compound and/or a neurotoxic stimulus.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations: Hypothetical Signaling Pathways and Workflows
Caption: Workflow for assessing the neuroprotective potential of this compound.
Caption: Potential PI3K/Akt survival pathway modulated by this compound.
Caption: Hypothetical activation of the MAPK/ERK pathway by this compound.
References
Application Notes: ML335 and ML402 as Chemical Probes for TREK-1 Channels
Disclaimer: Initial searches for "Morclofone" as a chemical probe for TREK-1 channels did not yield relevant scientific literature. Therefore, these application notes have been created for ML335 and ML402 , which are well-characterized, selective activators of TREK-1 and serve as excellent examples of chemical probes for studying this channel.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The two-pore domain potassium (K2P) channel TREK-1 (K2P2.1) is a critical regulator of neuronal excitability and is involved in various physiological processes, including pain perception, neuroprotection, and anesthesia.[1][2] As a polymodal channel, TREK-1 is activated by a diverse range of stimuli such as membrane stretch, intracellular acidosis, and lipids.[1][3] The development of selective chemical probes is essential for dissecting its physiological roles and validating it as a therapeutic target. ML335 and ML402 are small-molecule activators that selectively target TREK-1 and the related TREK-2 channel.[4][5] They function by binding to a cryptic, allosteric site directly behind the channel's selectivity filter, stabilizing its open or "leak" mode.[4][5] These compounds are valuable tools for investigating the function and pharmacology of TREK channels.
Quantitative Data
The following table summarizes the key pharmacological data for ML335 and ML402 as activators of TREK-1 channels. Data is compiled from automated patch-clamp electrophysiology experiments.
| Compound | Target | Assay Type | Potency (EC50) | Efficacy (% Activation) | Selectivity Profile | Reference |
| ML335 | TREK-1 (K2P2.1) | Electrophysiology | ~5-10 µM (typical) | Varies by expression system | Activates TREK-1 and TREK-2 | [4][5] |
| ML402 | TREK-1 (K2P2.1) | Electrophysiology | ~5-10 µM (typical) | Varies by expression system | Activates TREK-1 and TREK-2 | [4][5] |
Mechanism of Action & Binding Site
ML335 and ML402 represent a novel class of TREK channel activators. Unlike many modulators that act on the C-terminal domain or through lipid-based mechanisms, these compounds directly engage the core gating machinery of the channel.
-
Binding Pocket: Structural studies have revealed that ML335 and ML402 bind to a previously unknown "cryptic" L-shaped pocket. This pocket is located at the interface between the P1 pore helix and the M4 transmembrane helix of a single subunit.[5][6]
-
Gating Stabilization: By occupying this pocket, the compounds act as "molecular wedges," restricting the movement of the domains that surround the selectivity filter.[4] This stabilizes the C-type gate, which is the principal gating site in K2P channels, in its open, conductive "leak mode".[4][5]
-
Direct Action: This mechanism contrasts with other known TREK-1 modulators, such as the inhibitor norfluoxetine, which binds at a different site in the inner vestibule. The binding of ML335/ML402 provides direct evidence for the gating function of the selectivity filter in K2P channels.[5]
Experimental Protocols
Protocol 1: Characterization of TREK-1 Activators using Automated Patch Clamp Electrophysiology
This protocol describes the use of a high-throughput automated patch clamp system (e.g., Qube 384) to identify and characterize TREK-1 channel activators like ML335 and ML402.
1. Cell Culture:
-
Use a stable cell line expressing recombinant human TREK-1 (e.g., CHO-TREK-1).
-
Culture cells in appropriate media (e.g., DMEM/F12 with 10% FBS, geneticin for selection) until 70-90% confluency.
-
Harvest cells using standard cell detachment solution, wash with serum-free media, and resuspend to a final concentration of 1-2 million cells/mL for the assay.
2. Electrophysiology Solutions:
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.
-
External Solution (in mM): 145 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with KOH. (Symmetrical potassium is used to isolate channel currents).
3. Automated Patch Clamp Procedure (Qube 384):
-
Load the prepared cell suspension, internal solution, and external solution onto the instrument.
-
Prime the microfluidic plates (QChips) and obtain whole-cell patch configurations. Aim for seal resistances >500 MΩ.
-
Voltage Protocol: Apply a voltage ramp protocol (e.g., 800 ms ramp from -100 mV to +60 mV) at a frequency of 0.1 Hz to elicit TREK-1 currents.[7]
-
Assay Paradigm for Activator Screening:
-
Baseline: Perfuse the cells with the external (vehicle) solution for a minimum of two additions to establish a stable baseline current.
-
Compound Addition: Add the test compound (e.g., ML335, ML402) at the desired concentration. Typically, two additions are performed to ensure equilibrium.
-
Positive Control: As a final step, add a known potent TREK-1 activator (e.g., BL-1249, 10 µM) to confirm channel expression and determine the maximal response.[7]
-
4. Data Analysis:
-
Measure the current amplitude at a specific voltage point on the ramp (e.g., +60 mV).
-
Calculate the percentage activation for each compound concentration relative to the baseline current.
-
Normalize the data to the maximal activation achieved with the positive control.
-
Fit the concentration-response data using a suitable equation (e.g., Hill equation) to determine the EC50 value.
Logical Relationships in Probe Action
The action of ML335 and ML402 can be understood as a logical progression from binding to a specific conformational state, leading to channel activation. This contrasts with modulation by other physical or chemical stimuli that may act through different domains.
References
- 1. TREK-1, a K+ channel involved in neuroprotection and general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scvrb-core.ucsf.edu [scvrb-core.ucsf.edu]
- 3. A phospholipid sensor controls mechanogating of the K+ channel TREK‐1 | The EMBO Journal [link.springer.com]
- 4. K2P2.1 (TREK-1)-activator complexes reveal a cryptic selectivity filter binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. K2P2.1(TREK-1):activator complexes reveal a cryptic selectivity filter binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Polysite Pharmacology of TREK K2P Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metrionbiosciences.com [metrionbiosciences.com]
Application Notes and Protocols for High-Throughput Screening of Morclofone Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morclofone, a non-opioid antitussive agent, has garnered interest for its potential therapeutic applications beyond cough suppression.[1][2][3][4] Emerging research suggests that its pharmacological effects may be mediated through the modulation of specific cellular targets, including the TWIK-related potassium channel 1 (TREK-1) and the Ubiquitin-Specific Protease 7 (USP7).[1] this compound's core structure, a benzophenone with a morpholine ring, presents a viable scaffold for the development of analog libraries aimed at optimizing potency, selectivity, and pharmacokinetic properties for various therapeutic indications.[1]
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel this compound analogs targeting TREK-1 and USP7. The protocols are tailored for a research and drug development audience and include both biochemical and cell-based assay formats.
Target 1: TREK-1 Potassium Channel
Background: TREK-1 is a two-pore domain potassium channel involved in regulating neuronal excitability, pain perception, and neuroprotection.[5][6] It is activated by various physical and chemical stimuli, including membrane stretch and signaling molecules.[7][8] Modulation of TREK-1 currents presents a promising strategy for the development of analgesics and neuroprotective agents. This compound has been proposed to enhance TREK-1 potassium channel currents.[1]
High-Throughput Screening Assay for TREK-1 Modulators
This protocol describes a fluorescence-based thallium flux assay, a common method for screening ion channel modulators in a high-throughput format.[9]
Principle: Potassium channels, including TREK-1, are permeable to thallium ions (Tl⁺). The assay utilizes a Tl⁺-sensitive fluorescent dye that is loaded into cells expressing the TREK-1 channel. Upon channel opening, Tl⁺ flows into the cells, causing an increase in fluorescence. Activators of TREK-1 will enhance this fluorescence signal, while inhibitors will reduce it.
Experimental Protocol: Thallium Flux Assay
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing human TREK-1 (HEK-hTREK-1) in appropriate media.
-
Seed cells into 384-well black, clear-bottom assay plates at a density of 5,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a thallium-sensitive fluorescent indicator dye (e.g., FluxOR™ II Green).
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound analogs and control compounds (e.g., a known TREK-1 activator like BL-1249) in an appropriate assay buffer.[10]
-
Add the compounds to the assay plate. For primary screening, a single concentration (e.g., 10 µM) is typically used.
-
Incubate for 20 minutes at room temperature.
-
-
Thallium Stimulation and Signal Detection:
-
Prepare a stimulus buffer containing thallium sulfate.
-
Using a plate reader with an integrated liquid handling system, add the thallium stimulus buffer to each well.
-
Immediately begin kinetic fluorescence reading (Excitation: ~485 nm, Emission: ~525 nm) for a defined period (e.g., 120 seconds).
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase or the maximum fluorescence signal for each well.
-
Normalize the data to positive (known activator) and negative (vehicle control) controls to determine the percent activation or inhibition.
-
For active compounds, perform dose-response studies to determine EC₅₀ (for activators) or IC₅₀ (for inhibitors) values.
-
Data Presentation: TREK-1 Modulators
| Compound ID | Activity | EC₅₀/IC₅₀ (µM) | Max Response (% of Control) | Reference |
| ML67-33 (Activator) | Activator | 213.0 | ~1100% | [5] |
| ML45 (Inhibitor) | Inhibitor | ~21 | ~70% inhibition | [5] |
| LPS2336 (Activator) | Activator | 11.76 | - | [9] |
| BL-1249 (Activator) | Activator | 3.51 | - | [10] |
| Carbamazepine (Activator) | Activator | - | 42% activation | [11] |
| Fluoxetine (Inhibitor) | Inhibitor | 37.9 | - | [11] |
Signaling Pathway and Experimental Workflow
Target 2: Ubiquitin-Specific Protease 7 (USP7)
Background: USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of key proteins involved in cancer and other diseases, most notably the p53-MDM2 tumor suppressor pathway.[1][12] Inhibition of USP7 leads to the degradation of MDM2, resulting in the stabilization and activation of p53, which can induce apoptosis in cancer cells.[13] Therefore, USP7 is an attractive target for cancer therapy. This compound has been identified as a potential inhibitor of USP7 through in silico screening.[1]
High-Throughput Screening Assays for USP7 Inhibitors
Two complementary HTS assays are described: a biochemical assay to directly measure the inhibition of USP7 enzymatic activity and a cell-based assay to assess the downstream effects of USP7 inhibition in a cellular context.
Principle (Biochemical Assay): This assay utilizes a fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC). When cleaved by USP7, the fluorophore (AMC) is released, resulting in a measurable increase in fluorescence. Inhibitors of USP7 will prevent this cleavage and thus reduce the fluorescence signal.[14]
Experimental Protocol 1: Biochemical Fluorescence-Based Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 mM DTT, pH 7.5).
-
Dilute recombinant human USP7 enzyme and the fluorogenic substrate (Ubiquitin-AMC) in the assay buffer to their final working concentrations.
-
-
Compound Plating:
-
Dispense this compound analogs and control compounds (e.g., USP7-IN-9 as a positive control) into a 384-well, low-volume, black assay plate.[1]
-
-
Enzyme and Substrate Addition:
-
Add the diluted USP7 enzyme to each well and incubate with the compounds for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ubiquitin-AMC substrate to all wells.
-
-
Signal Detection:
-
Incubate the plate at room temperature, protected from light, for 60-120 minutes.
-
Measure the fluorescence intensity using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to positive (no enzyme or potent inhibitor) and negative (DMSO vehicle) controls.
-
Perform dose-response experiments for active compounds to determine their IC₅₀ values.
-
Principle (Cell-Based Assay): This assay measures the antiproliferative effect of USP7 inhibitors on a cancer cell line known to be sensitive to USP7 inhibition (e.g., RS4;11, a human B-cell precursor leukemia cell line).[1]
Experimental Protocol 2: Cell-Based Proliferation Assay
-
Cell Culture and Seeding:
-
Culture RS4;11 cells according to standard protocols.
-
Seed the cells into 384-well, white, solid-bottom assay plates at a density of 2,500 cells/well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound analogs and control compounds.
-
Add the compounds to the cell plates.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each compound relative to positive (e.g., a known cytotoxic agent) and negative (vehicle control) controls.
-
Determine the IC₅₀ values for active compounds from dose-response curves.
-
Data Presentation: USP7 Inhibitors
| Compound ID | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| USP7-IN-9 | Proliferation | LNCaP | IC₅₀ | 29.6 | [1] |
| USP7-IN-9 | Proliferation | RS4;11 | IC₅₀ | 41.6 | [1] |
| FT671 | Biochemical | - | IC₅₀ | 0.8 | [15] |
| HBX 41,108 | Biochemical | - | IC₅₀ | <1000 | [16] |
| FX1-5303 | Biochemical | - | IC₅₀ | 1.3 | [13] |
| XL177A | Proliferation | HCT116 | IC₅₀ | 1.8 | [17] |
Signaling Pathway and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Role of TREK-1 in Health and Disease, Focus on the Central Nervous System [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TREK-1, a K+ channel involved in polymodal pain perception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of hTREK-1 by carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LPS2336, a New TREK-1 Channel Activator Identified by High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Antitussive Effects of Morclofone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established animal models for the preclinical evaluation of the antitussive drug, Morclofone. While clinical studies have compared this compound to other antitussive agents, detailed preclinical data on its efficacy in specific animal models is not extensively available in the public domain.[1][2][3][4][5] Therefore, this document outlines the standardized protocols for two widely accepted models—the citric acid-induced cough model in guinea pigs and the sulfur dioxide-induced cough model in mice—which are highly suitable for assessing the dose-dependent antitussive effects of this compound.
Introduction to this compound
This compound is a non-opioid, centrally acting cough suppressant.[6] Its mechanism of action is believed to involve the sigma-1 (σ1) receptor, distinguishing it from traditional opioid-based antitussives.[2] Understanding its efficacy and dose-response relationship in validated preclinical models is a critical step in its pharmacological profiling and further development.
Recommended Animal Models for Antitussive Studies
The following animal models are industry-standard for evaluating the efficacy of antitussive agents.
Citric Acid-Induced Cough in Guinea Pigs
This is a robust and widely used model that mimics the cough reflex triggered by airway irritation.[7][8][9][10][11]
Sulfur Dioxide-Induced Cough in Mice
This model provides an alternative method for inducing cough and is particularly useful for screening compounds in a different species.[12][13][14]
Data Presentation
While specific quantitative preclinical data for this compound was not identified in the reviewed literature, the following table provides a template for summarizing efficacy data from the described animal models. This structure allows for clear comparison of dose-dependent effects on key antitussive parameters.
Table 1: Template for Summarizing Antitussive Efficacy Data of this compound
| Animal Model | Species/Strain | Tussive Agent | This compound Dose | Route of Administration | N (per group) | % Inhibition of Coughs (Mean ± SEM) | Latency to First Cough (s) (Mean ± SEM) | Reference Compound (e.g., Codeine) Efficacy |
| Citric Acid-Induced Cough | Hartley Guinea Pig | 0.4 M Citric Acid | Vehicle | i.p. / p.o. | 8-10 | 0% | Baseline | N/A |
| Dose 1 (e.g., 10 mg/kg) | Data to be filled | Data to be filled | Comparative data | |||||
| Dose 2 (e.g., 30 mg/kg) | Data to be filled | Data to be filled | Comparative data | |||||
| Dose 3 (e.g., 100 mg/kg) | Data to be filled | Data to be filled | Comparative data | |||||
| Sulfur Dioxide-Induced Cough | Swiss Albino Mice | Sulfur Dioxide | Vehicle | i.p. / p.o. | 8-10 | 0% | N/A | N/A |
| Dose 1 (e.g., 10 mg/kg) | Data to be filled | N/A | Comparative data | |||||
| Dose 2 (e.g., 30 mg/kg) | Data to be filled | N/A | Comparative data | |||||
| Dose 3 (e.g., 100 mg/kg) | Data to be filled | N/A | Comparative data |
i.p. = intraperitoneal; p.o. = per os (oral)
Experimental Protocols
Protocol for Citric Acid-Induced Cough in Guinea Pigs
This protocol is adapted from established methodologies for evaluating antitussive agents.[8][10][11]
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
This compound
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Positive control: Codeine phosphate (e.g., 10 mg/kg, i.p.)
-
Citric acid solution (0.4 M in sterile saline)
-
Whole-body plethysmography chamber
-
Nebulizer
-
Sound recording equipment and/or a trained observer
Procedure:
-
Animal Acclimatization: Acclimatize guinea pigs to the laboratory environment for at least 3 days prior to the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Drug Administration:
-
Divide animals into treatment groups (vehicle, positive control, and at least three doses of this compound).
-
Administer the assigned treatment (e.g., intraperitoneally or orally) at a predetermined time before the tussive challenge (typically 30-60 minutes).
-
-
Cough Induction and Measurement:
-
Place each guinea pig individually into the whole-body plethysmography chamber for a 5-minute acclimatization period.
-
Expose the animal to an aerosol of 0.4 M citric acid generated by a nebulizer for a fixed period (e.g., 10 minutes).
-
Record the number of coughs during the exposure period and for a 5-minute post-exposure period. Coughs are identified by their characteristic sound and the associated sharp thoracic pressure changes.
-
-
Data Analysis:
-
Calculate the total number of coughs for each animal.
-
Determine the percentage inhibition of cough for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Mean coughs in vehicle group - Mean coughs in treatment group) / Mean coughs in vehicle group] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Protocol for Sulfur Dioxide-Induced Cough in Mice
This protocol is based on established methods for inducing cough in mice.[12][13][14]
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., saline, 0.5% carboxymethylcellulose)
-
Positive control: Codeine phosphate (e.g., 30 mg/kg, p.o.)
-
Sulfur dioxide (SO₂) gas source or a system for generating SO₂ (e.g., from sodium metabisulfite and sulfuric acid)
-
Exposure chamber (e.g., a desiccator)
-
Observation chamber
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least 3 days.
-
Drug Administration:
-
Group the animals and administer the vehicle, positive control, or this compound at various doses orally or intraperitoneally 30-60 minutes before SO₂ exposure.
-
-
Cough Induction and Measurement:
-
Place the mice individually into the exposure chamber.
-
Introduce a controlled concentration of SO₂ gas into the chamber for a short duration (e.g., 45-60 seconds).
-
Immediately after exposure, transfer the mouse to an observation chamber.
-
A trained observer, blind to the treatment, should count the number of coughs for a fixed period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the mean number of coughs for each group.
-
Determine the percentage inhibition of cough relative to the vehicle-treated group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Visualizations
Proposed Signaling Pathway for this compound's Antitussive Effect
The antitussive effect of this compound is likely mediated through its interaction with the sigma-1 (σ1) receptor, which can modulate neuronal excitability. The precise downstream signaling cascade is still under investigation, but a plausible pathway is depicted below.
Caption: Proposed mechanism of this compound's antitussive action.
Experimental Workflow for Citric Acid-Induced Cough in Guinea Pigs
The following diagram illustrates the key steps in the experimental protocol for the guinea pig model.
Caption: Workflow for the guinea pig citric acid-induced cough model.
Experimental Workflow for Sulfur Dioxide-Induced Cough in Mice
The following diagram outlines the experimental procedure for the mouse model.
Caption: Workflow for the mouse sulfur dioxide-induced cough model.
References
- 1. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical trials with the new antitussive levodropropizine in adult bronchitic patients. | Semantic Scholar [semanticscholar.org]
- 4. Clinical trials with the new antitussive levodropropizine in adult bronchitic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trials with the new antitussive levodropropizine in adult bronchitic patients. | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Airway opioid receptors mediate inhibition of cough and reflex bronchoconstriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs | MDPI [mdpi.com]
- 9. Involvement of tachykinin NK3 receptors in citric acid-induced cough and bronchial responses in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of antitussive activity of formulations with herbal extracts in sulphur dioxide (SO2) induced cough model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jpsionline.com [jpsionline.com]
- 14. Effect of Trichodesma indicum extract on cough reflex induced by sulphur dioxide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Morclofone in Biological Samples
Introduction
Morclofone is a non-opioid cough suppressant.[1] The development of robust and reliable analytical methods for the quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides an overview of potential analytical strategies and detailed, illustrative protocols for the determination of this compound in biological samples, primarily focusing on human plasma.
Note on Current Availability of Validated Methods: As of the latest literature review, specific, validated bioanalytical methods for the quantification of this compound in biological matrices have not been published.[2] Therefore, the following application notes and protocols are presented as generalized examples based on standard industry practices for the analysis of small molecule drugs with similar physicochemical properties. These are intended to serve as a comprehensive guide for researchers and scientists in the development and validation of their own specific assays for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible, robust, and cost-effective technique suitable for the quantification of analytes in the µg/mL to high ng/mL range. Given this compound's chemical structure, which contains a chromophore, it is expected to be readily detectable by UV spectroscopy.
Application Note: HPLC-UV Method for this compound in Human Plasma
This application note describes a hypothetical reversed-phase HPLC-UV method for the determination of this compound in human plasma. The method involves a straightforward liquid-liquid extraction (LLE) for sample cleanup, followed by chromatographic separation on a C18 column.
Experimental Protocol
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a centrifuge tube, add 50 µL of an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample) and vortex briefly.
-
Add 2.5 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and vortex.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
b. Chromatographic Conditions
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 254-280 nm).
-
Run Time: Approximately 10 minutes.
Workflow for HPLC-UV Sample Preparation
Quantitative Data (Hypothetical)
The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound.
| Parameter | Result (Example) |
| Linearity Range | 10 - 2000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, particularly for low concentrations of this compound expected in pharmacokinetic studies, an LC-MS/MS method is the preferred choice.[3][4] This technique offers the ability to quantify analytes in the pg/mL to low ng/mL range.
Application Note: LC-MS/MS Method for this compound in Human Plasma
This application note outlines a hypothetical sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma. The protocol utilizes protein precipitation for rapid sample preparation, followed by detection using multiple reaction monitoring (MRM).
Experimental Protocol
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (preferably a stable isotope-labeled this compound).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
b. LC-MS/MS Conditions
-
Instrument: A triple quadrupole mass spectrometer coupled with an HPLC or UHPLC system.
-
Column: A suitable C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient starting from a low percentage of Mobile Phase B, increasing to a high percentage to elute this compound, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Precursor ion (M+H)⁺ → Product ion (to be determined by infusion and MS/MS fragmentation).
-
Internal Standard: Precursor ion → Product ion.
-
-
Source Parameters: Optimized for this compound signal (e.g., capillary voltage, source temperature, gas flows).
Workflow for LC-MS/MS Sample Preparation
Quantitative Data (Hypothetical)
The following table presents the anticipated performance characteristics for a validated LC-MS/MS method for this compound.
| Parameter | Result (Example) |
| Linearity Range | 0.1 - 500 ng/mL (r² > 0.998) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 8% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by IS |
While specific, published methods for the quantification of this compound in biological samples are currently unavailable, the illustrative protocols for HPLC-UV and LC-MS/MS provided herein offer a solid foundation for method development and validation. The choice between these methods will depend on the required sensitivity, sample throughput, and available instrumentation. For any developed method, a thorough validation according to regulatory guidelines (e.g., FDA or EMA) is essential to ensure the reliability and accuracy of the generated data in preclinical and clinical studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Hydrochloride|CAS 31848-02-9| [benchchem.com]
- 3. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Morclofone Hydrochloride: Application Notes and Protocols for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed application notes and protocols for the preparation and experimental use of morclofone hydrochloride. This compound is a non-opioid cough suppressant, and its mechanism of action is suggested to involve the enhancement of TREK-1 potassium channel currents. These application notes include a comprehensive protocol for the synthesis of this compound hydrochloride salt, its physicochemical and toxicological properties, and detailed methodologies for its application in in vitro and in vivo research models. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams.
Physicochemical and Toxicological Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄ClNO₅ (this compound base) | [1] |
| Molecular Weight | 405.88 g/mol (this compound base) | [1] |
| CAS Number | 31848-01-8 (this compound base) | [1] |
| CAS Number | 31848-02-9 (this compound hydrochloride) | [2] |
| Melting Point | 91-92 °C (this compound base) | |
| Appearance | Crystalline solid | |
| Oral LD₅₀ (mice) | 552 mg/kg (this compound base) | |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [2] |
Preparation of this compound Hydrochloride Salt
The synthesis of this compound hydrochloride is a multi-step process that involves the formation of the this compound base followed by its conversion to the hydrochloride salt to improve aqueous solubility and stability.[2]
Protocol 1: Synthesis of this compound Base and Conversion to Hydrochloride Salt
Materials:
-
4-chlorobenzoyl chloride
-
3,5-dimethoxyphenol
-
Aluminum chloride (AlCl₃)
-
2-(4-morpholinyl)ethyl chloride hydrochloride
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (gas or solution in diethyl ether)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for organic synthesis (reflux condenser, dropping funnel, magnetic stirrer, etc.)
Procedure:
Step 1: Friedel-Crafts Acylation
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethoxyphenol in a suitable anhydrous solvent such as dichloromethane.
-
Cool the solution in an ice bath and slowly add anhydrous aluminum chloride.
-
To this mixture, add 4-chlorobenzoyl chloride dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzophenone intermediate.
Step 2: Etherification
-
In a separate flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF.
-
Add a solution of the crude benzophenone intermediate from Step 1 in anhydrous DMF dropwise to the sodium hydride suspension.
-
Stir the mixture at room temperature for approximately 30 minutes.
-
Add 2-(4-morpholinyl)ethyl chloride hydrochloride to the reaction mixture and heat the reaction (e.g., to 60-80 °C) for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound base.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Hydrochloride Salt Formation
-
Dissolve the purified this compound base in anhydrous diethyl ether.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the solid under vacuum to obtain this compound hydrochloride.
Mechanism of Action: TREK-1 Potassium Channel Modulation
This compound's antitussive effect is believed to be mediated, at least in part, by its action on the two-pore domain potassium (TREK-1) channel. TREK-1 channels are expressed in the central and peripheral nervous systems and play a role in regulating neuronal excitability. By enhancing the activity of these channels, this compound may hyperpolarize the neuronal membrane, making it less likely to fire action potentials in response to tussive stimuli.
Experimental Protocols
In Vitro Assay: TREK-1 Channel Activity
This protocol describes a general method for assessing the effect of this compound hydrochloride on TREK-1 channel activity using electrophysiology. Specific cell lines and equipment may vary.
Protocol 2: Electrophysiological Recording of TREK-1 Currents
Materials:
-
HEK293 cells stably expressing human TREK-1 channels
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution (e.g., in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, pH 7.3 with KOH)
-
Extracellular solution (e.g., in mM: 140 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, pH 7.4 with KOH)
-
This compound hydrochloride stock solution (e.g., in DMSO)
Procedure:
-
Culture HEK293-TREK-1 cells to an appropriate confluency.
-
On the day of the experiment, prepare a single-cell suspension.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline TREK-1 currents using a suitable voltage protocol (e.g., voltage ramps or steps).
-
Perfuse the cell with the extracellular solution containing various concentrations of this compound hydrochloride.
-
Record the changes in TREK-1 current in response to the compound.
-
Analyze the data to determine the effect of this compound on channel activity (e.g., calculate the percentage of current activation or inhibition).
In Vivo Assay: Antitussive Effect in a Guinea Pig Model
This protocol outlines a standard method for evaluating the antitussive efficacy of this compound hydrochloride in a guinea pig model of citric acid-induced cough.
Protocol 3: Citric Acid-Induced Cough in Guinea Pigs
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Whole-body plethysmography chamber
-
Nebulizer
-
Citric acid solution (e.g., 0.3 M in saline)
-
This compound hydrochloride formulation for oral or intraperitoneal administration
-
Vehicle control (e.g., saline or a suitable vehicle for this compound)
Procedure:
-
Acclimatize the guinea pigs to the experimental conditions.
-
Administer this compound hydrochloride or vehicle to the animals at a predetermined time before cough induction (e.g., 30-60 minutes).
-
Place each animal in the whole-body plethysmography chamber.
-
Expose the animals to an aerosol of citric acid for a defined period (e.g., 5-10 minutes).
-
Record the number of coughs during and immediately after the exposure period.
-
Compare the number of coughs in the this compound-treated groups to the vehicle-treated group to determine the antitussive effect.
-
Calculate the percentage of inhibition of the cough reflex.
Data Presentation
While specific quantitative data for this compound hydrochloride from dedicated studies is limited in the public domain, the following tables provide a template for organizing experimental results.
Table 1: In Vitro TREK-1 Channel Activity of this compound Hydrochloride
| Concentration (µM) | % Change in TREK-1 Current (Mean ± SEM) |
| 0.1 | Data to be filled |
| 1 | Data to be filled |
| 10 | Data to be filled |
| 100 | Data to be filled |
| EC₅₀/IC₅₀ (µM) | To be determined |
Table 2: In Vivo Antitussive Efficacy of this compound Hydrochloride in Guinea Pigs
| Treatment Group | Dose (mg/kg) | Route of Administration | Number of Coughs (Mean ± SEM) | % Inhibition |
| Vehicle Control | - | e.g., Oral | Data to be filled | - |
| This compound HCl | 10 | e.g., Oral | Data to be filled | Data to be filled |
| This compound HCl | 30 | e.g., Oral | Data to be filled | Data to be filled |
| This compound HCl | 100 | e.g., Oral | Data to be filled | Data to be filled |
| ED₅₀ (mg/kg) | To be determined |
Conclusion
These application notes provide a framework for the synthesis and experimental evaluation of this compound hydrochloride. Researchers are encouraged to adapt these protocols to their specific experimental setups and to consult relevant literature for further details. The provided templates for data presentation will aid in the systematic recording and comparison of experimental outcomes.
References
Preclinical Efficacy and Safety Assessment of Morclofone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morclofone is a non-narcotic antitussive agent with a proposed mechanism of action involving the potentiation of the TWIK-related potassium channel-1 (TREK-1).[1] TREK-1 channels are members of the two-pore domain potassium (K2P) channel family and are expressed in neuronal tissues, where they contribute to the regulation of membrane potential and neuronal excitability. By enhancing TREK-1 currents, this compound is hypothesized to hyperpolarize vagal afferent nerve fibers in the airways, thereby reducing their sensitivity to cough-inducing stimuli.
These application notes provide a comprehensive framework for the preclinical evaluation of this compound, detailing experimental designs for both in vitro and in vivo studies. The protocols outlined below are intended to guide researchers in assessing the compound's mechanism of action, efficacy, pharmacokinetic profile, and safety in preparation for clinical development.
I. In Vitro Efficacy and Mechanism of Action
A. Objective
To characterize the in vitro activity of this compound on human TREK-1 channels and assess its selectivity.
B. Key Experiments
-
Patch-Clamp Electrophysiology: To directly measure the effect of this compound on TREK-1 channel currents.
-
Thallium Flux Assay: A higher-throughput method to assess TREK-1 channel activation.
-
Selectivity Profiling: To evaluate the off-target effects of this compound on other relevant ion channels.
C. Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology Protocol
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TREK-1.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 Na₂-ATP; pH 7.2 with KOH.
-
-
Procedure:
-
Culture TREK-1/HEK293 cells on glass coverslips.
-
Obtain whole-cell patch-clamp recordings using an amplifier and data acquisition system.
-
Hold cells at a membrane potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit TREK-1 currents.
-
Establish a stable baseline current in the external solution.
-
Perfuse cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and record the current at each concentration.
-
Include a known TREK-1 activator (e.g., arachidonic acid) as a positive control.
-
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +40 mV). Plot the concentration-response curve and calculate the EC₅₀ value for this compound.
2. Thallium Flux Assay Protocol
-
Cell Line: TREK-1/HEK293 cells.
-
Reagents: Thallium-sensitive fluorescent dye (e.g., FluxOR™), thallium sulfate, positive control (TREK-1 activator).
-
Procedure:
-
Plate TREK-1/HEK293 cells in a 96- or 384-well black-walled, clear-bottom plate.
-
Load cells with the thallium-sensitive dye according to the manufacturer's instructions.
-
Add varying concentrations of this compound to the wells.
-
Add a stimulus solution containing thallium sulfate to initiate ion flux.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis: Calculate the rate of fluorescence increase, which is proportional to TREK-1 channel activity. Determine the EC₅₀ of this compound from the concentration-response curve.
D. Data Presentation
Table 1: In Vitro Activity of this compound on TREK-1 Channels
| Parameter | Patch-Clamp Electrophysiology | Thallium Flux Assay |
| EC₅₀ (µM) | Expected Value | Expected Value |
| Maximal Efficacy (%) | Expected Value | Expected Value |
| Hill Slope | Expected Value | Expected Value |
E. Visualization
II. In Vivo Efficacy Assessment
A. Objective
To evaluate the antitussive efficacy of this compound in established animal models of cough.
B. Key Experiments
-
Citric Acid-Induced Cough in Guinea Pigs: A standard model to assess peripherally acting antitussives.
-
Capsaicin-Induced Cough in Guinea Pigs: To confirm efficacy against a different tussigenic stimulus that activates TRPV1 receptors on sensory nerves.
C. Experimental Protocols
1. Citric Acid-Induced Cough in Guinea Pigs Protocol
-
Animals: Male Dunkin-Hartley guinea pigs (300-350 g).
-
Apparatus: Whole-body plethysmograph chamber connected to a nebulizer and a microphone to record cough sounds.
-
Procedure:
-
Acclimatize animals to the plethysmograph chamber.
-
Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle control. A positive control such as codeine (10 mg/kg, p.o.) should be included.
-
After a pre-treatment period (e.g., 60 minutes), place the guinea pig in the chamber.
-
Expose the animal to an aerosol of 0.3 M citric acid for 10 minutes.
-
Record the number of coughs during the exposure period.
-
-
Data Analysis: Compare the mean number of coughs in the this compound-treated groups to the vehicle control group. Calculate the percentage inhibition of cough.
2. Capsaicin-Induced Cough in Guinea Pigs Protocol
-
Animals and Apparatus: Same as the citric acid model.
-
Procedure:
-
Follow the same acclimatization and drug administration procedure as above.
-
Expose the animal to an aerosol of 30 µM capsaicin for 5 minutes.
-
Record the number of coughs during the exposure period.
-
-
Data Analysis: Compare the mean number of coughs in the this compound-treated groups to the vehicle control group and calculate the percentage inhibition.
D. Data Presentation
Table 2: Antitussive Efficacy of this compound in Guinea Pig Cough Models
| Treatment Group | Dose (mg/kg, p.o.) | Citric Acid-Induced Coughs (Mean ± SEM) | % Inhibition | Capsaicin-Induced Coughs (Mean ± SEM) | % Inhibition |
| Vehicle | - | Expected Value | - | Expected Value | - |
| This compound | 1 | Expected Value | Expected Value | Expected Value | Expected Value |
| This compound | 3 | Expected Value | Expected Value | Expected Value | Expected Value |
| This compound | 10 | Expected Value | Expected Value | Expected Value | Expected Value |
| Codeine | 10 | Expected Value | Expected Value | Expected Value | Expected Value |
E. Visualization
III. Pharmacokinetic (PK) Studies
A. Objective
To determine the pharmacokinetic profile of this compound in rodents to support dose selection for efficacy and toxicology studies.
B. Experimental Protocol
-
Animals: Male Sprague-Dawley rats (250-300 g) with jugular vein cannulation.
-
Dosing:
-
Intravenous (IV) administration: 1 mg/kg.
-
Oral (PO) administration: 10 mg/kg.
-
-
Sample Collection: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Centrifuge blood to obtain plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).
C. Data Presentation
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | N/A | Expected Value |
| Tmax (h) | N/A | Expected Value |
| AUC₀₋inf (ng*h/mL) | Expected Value | Expected Value |
| t½ (h) | Expected Value | Expected Value |
| CL (mL/min/kg) | Expected Value | N/A |
| Vd (L/kg) | Expected Value | N/A |
| %F | N/A | Expected Value |
IV. Preclinical Safety and Toxicology
A. Objective
To evaluate the safety profile of this compound in rodents in accordance with regulatory guidelines.
B. Key Studies
-
Acute Oral Toxicity: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single high dose.
-
Repeat-Dose Toxicity (e.g., 14-day study): To assess the toxicological effects of repeated administration of this compound.
C. Experimental Protocol (14-Day Repeat-Dose Oral Toxicity in Rats)
-
Animals: Male and female Sprague-Dawley rats.
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: Low dose this compound.
-
Group 3: Mid dose this compound.
-
Group 4: High dose this compound.
-
-
Procedure:
-
Administer this compound or vehicle orally once daily for 14 days.
-
Monitor clinical signs, body weight, and food consumption daily.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect organs for histopathological examination.
-
-
Data Analysis: Compare data from this compound-treated groups with the control group. Identify any dose-related adverse effects. Determine the No-Observed-Adverse-Effect Level (NOAEL).
D. Data Presentation
Table 4: Summary of 14-Day Repeat-Dose Toxicity Findings for this compound in Rats
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
| Clinical Signs | Observations | Observations | Observations | Observations |
| Body Weight Change (%) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Key Hematology Changes | None | Observations | Observations | Observations |
| Key Clinical Chemistry Changes | None | Observations | Observations | Observations |
| Key Histopathology Findings | None | Observations | Observations | Observations |
| NOAEL (mg/kg/day) | - | - | - | Determined Value |
E. Visualization
References
Troubleshooting & Optimization
Overcoming solubility issues of Morclofone in aqueous solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with Morclofone in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
Q2: I'm observing precipitation of this compound when preparing my aqueous stock solution. What are the initial troubleshooting steps?
Precipitation upon addition to an aqueous buffer is a clear indicator of poor solubility. Here are some initial steps to address this:
-
Particle Size Reduction: Ensure you are using a micronized form of the compound if available. Smaller particle size increases the surface area, which can enhance the dissolution rate.[3][8][9]
-
pH Adjustment: this compound has a morpholine ring, which is a basic functional group.[1] Therefore, its solubility is expected to be pH-dependent. Attempt to dissolve the compound in a buffer with a slightly acidic pH (e.g., pH 4-6).[] The basic nitrogen in the morpholine ring can become protonated at lower pH, forming a more soluble salt.[1]
-
Low-Concentration Co-solvent: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to the aqueous buffer before adding this compound.[9][11][12] Co-solvents can reduce the polarity of the aqueous medium, thereby improving the solubility of hydrophobic compounds.[]
Q3: Can pH adjustment significantly improve this compound's solubility?
Yes, for ionizable compounds like this compound, pH modification can be a very effective technique.[][13] By adjusting the pH of the solution, you can shift the equilibrium towards the ionized, more soluble form of the drug. For a weakly basic drug like this compound, decreasing the pH will lead to protonation and increased solubility. Conversely, increasing the pH would decrease its solubility. It is crucial to determine the pKa of this compound to select the optimal pH for dissolution. The relationship between pH, pKa, and solubility can be predicted by the Henderson-Hasselbalch equation.[14]
Troubleshooting Guide: Advanced Solubility Enhancement
If initial troubleshooting steps are insufficient, the following advanced techniques can be employed.
Issue: this compound solubility is still too low for my experimental needs even after pH and co-solvent optimization.
Solution 1: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16][17] They can encapsulate poorly water-soluble molecules like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[18][19]
Experimental Protocol: Cyclodextrin Complexation
-
Selection of Cyclodextrin: Start with commonly used cyclodextrins such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Molar Ratio: Prepare solutions with varying molar ratios of this compound to cyclodextrin (e.g., 1:1, 1:2, 1:5).
-
Preparation of Complex:
-
Dissolve the cyclodextrin in the desired aqueous buffer to create a stock solution.
-
Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.
-
Continue stirring at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved drug.
-
-
Quantification: Analyze the filtrate using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of dissolved this compound.
Solution 2: Nanosuspension Formulation
Nanosuspension technology involves reducing the particle size of the drug to the nanometer range (typically 200-600 nm).[6] This drastic increase in surface area can significantly improve the dissolution rate and saturation solubility.[20][21]
Experimental Protocol: Nanosuspension Preparation (Laboratory Scale)
-
Stabilizer Selection: Choose a suitable stabilizer to prevent particle aggregation. Common stabilizers include surfactants (e.g., Polysorbate 80) and polymers (e.g., HPMC).[21]
-
Preparation of Suspension:
-
Disperse a low concentration of this compound (e.g., 1-5 mg/mL) in an aqueous solution containing the stabilizer.
-
-
High-Pressure Homogenization:
-
Subject the suspension to high-pressure homogenization. This process forces the suspension through a very narrow gap at high velocity, causing cavitation and shear forces that break down the drug crystals into nanoparticles.[6]
-
Multiple homogenization cycles are typically required to achieve a narrow particle size distribution.
-
-
Characterization:
-
Measure the particle size and distribution using dynamic light scattering (DLS).
-
Assess the physical stability of the nanosuspension over time by monitoring for any increase in particle size.
-
Data Summary
The following table summarizes hypothetical solubility data for this compound using different enhancement techniques. Note: This data is for illustrative purposes only and is not based on experimental results.
| Solvent System/Technique | This compound Solubility (µg/mL) | Fold Increase (vs. Water) |
| Deionized Water (pH 7.0) | 1.5 | 1 |
| Phosphate Buffer (pH 5.0) | 25 | 16.7 |
| 5% Ethanol in Water | 12 | 8 |
| 10% PEG 400 in Water | 35 | 23.3 |
| 50 mM HP-β-CD in Water | 350 | 233.3 |
| Nanosuspension (250 nm) | 150 | 100 |
Visual Guides
Signaling Pathways & Experimental Workflows
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. This compound Hydrochloride|CAS 31848-02-9| [benchchem.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of nanoparticulate strategies for solubility enhancement of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnrjournal.com [pnrjournal.com]
- 9. wjbphs.com [wjbphs.com]
- 11. Co-solvency: Significance and symbolism [wisdomlib.org]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. scispace.com [scispace.com]
- 20. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Morclofone Dosage for In Vivo Animal Studies
Welcome to the technical support center for researchers utilizing morclofone in in vivo animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution. Due to the limited publicly available data on this compound, this guide incorporates established principles from in vivo studies of antitussive agents and compounds with similar physicochemical properties to provide a robust framework for your research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is classified as a cough suppressant.[1] Its proposed mechanism of action involves the enhancement of TREK-1 potassium channel currents. This action is thought to stabilize the neuronal membranes in vagal afferents, which are involved in the cough reflex.
Q2: What are the known physicochemical properties of this compound?
Q3: Are there any established in vivo dosages for this compound in common animal models?
A3: Specific, peer-reviewed in vivo dosage data for this compound in animals such as mice, rats, or guinea pigs is scarce in publicly accessible literature. Therefore, it is crucial to conduct dose-finding studies to determine the optimal therapeutic window for your specific animal model and experimental endpoint. As a starting point, researchers can reference dosages of other centrally acting antitussives.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
Given the lack of specific solubility data for this compound, a tiered approach to formulation development is recommended. It is common for compounds in drug discovery to exhibit poor water solubility.
Objective: To prepare a homogenous and stable formulation of this compound suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Vehicle screening solvents:
-
Water for Injection (WFI)
-
0.5% (w/v) Methylcellulose in WFI
-
0.5% (w/v) Carboxymethylcellulose (CMC) in WFI
-
Polyethylene glycol 400 (PEG400)
-
Corn oil
-
-
Mortar and pestle or homogenizer
-
Vortex mixer
-
pH meter
Methodology:
-
Initial Solubility Assessment:
-
Attempt to dissolve a small amount of this compound in each of the screening solvents at the desired highest concentration.
-
Observe for complete dissolution or the formation of a fine suspension.
-
-
Suspension Formulation (if insoluble):
-
If this compound is not soluble in aqueous vehicles, a suspension is the most common formulation.
-
Weigh the required amount of this compound.
-
Add a small amount of the chosen vehicle (e.g., 0.5% methylcellulose) to form a paste.
-
Gradually add the remaining vehicle while continuously triturating or homogenizing to ensure a uniform suspension.
-
Visually inspect for homogeneity and lack of large agglomerates.
-
-
pH Adjustment:
-
Measure the pH of the final formulation. If necessary, adjust to a physiologically acceptable range (typically pH 4-8 for oral administration) using dilute HCl or NaOH.
-
-
Stability Check:
-
Store the formulation under the intended experimental conditions (e.g., room temperature, 4°C) and observe for any signs of precipitation, aggregation, or degradation over the planned duration of use.
-
Protocol 2: Evaluation of Antitussive Activity in Guinea Pigs
This protocol is based on a standard citric acid-induced cough model, a widely used method for evaluating the efficacy of cough suppressants.
Objective: To assess the dose-dependent antitussive effect of this compound in a guinea pig model.
Animals: Male Dunkin-Hartley guinea pigs (300-400g).
Materials:
-
This compound formulation
-
Vehicle control
-
Positive control (e.g., Codeine phosphate, 10 mg/kg, p.o.)
-
Citric acid solution (0.3 M in saline)
-
Whole-body plethysmography chamber
-
Nebulizer
-
Audio recording equipment
Methodology:
-
Acclimatization: Acclimatize animals to the plethysmography chamber for at least 15 minutes daily for 3 days prior to the experiment.
-
Dosing:
-
Administer this compound (e.g., 1, 3, 10, 30 mg/kg), vehicle, or positive control via oral gavage.
-
The pre-treatment time should be determined in pilot studies (typically 60 minutes).
-
-
Cough Induction:
-
Place the guinea pig in the plethysmography chamber.
-
Expose the animal to nebulized citric acid for a fixed period (e.g., 10 minutes).
-
-
Data Collection and Analysis:
-
Record the number of coughs during the exposure period. Coughs are identified by their characteristic sound and the associated pressure changes in the chamber.
-
Compare the number of coughs in the this compound-treated groups to the vehicle control group.
-
Calculate the percentage inhibition of cough for each dose.
-
Troubleshooting Guides
Formulation and Administration
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Drug precipitation in formulation | Poor solubility, incorrect vehicle, pH changes. | - Re-evaluate vehicle selection; consider co-solvents or surfactants. - Ensure pH is stable and appropriate for the compound. - Prepare fresh formulations daily. |
| Inconsistent dosing volume | Inaccurate pipetting, air bubbles in syringe. | - Calibrate pipettes regularly. - Ensure no air bubbles are present in the syringe before dosing. |
| Animal distress during oral gavage | Improper restraint, incorrect gavage needle size, esophageal irritation. | - Ensure proper training in animal handling and gavage techniques. - Use a flexible gavage needle of the appropriate size for the animal. - Administer the formulation slowly and gently. |
| Regurgitation after dosing | Excessive dosing volume, stressful procedure. | - Adhere to recommended maximum oral gavage volumes for the species. - Refine handling techniques to minimize animal stress. |
In Vivo Study Conduct
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in cough response | Inconsistent nebulizer output, animal stress, individual animal differences. | - Calibrate and maintain the nebulizer to ensure consistent aerosol delivery. - Ensure a consistent and low-stress environment for all animals. - Increase the number of animals per group to improve statistical power. |
| Lack of dose-response relationship | Dosage range is too narrow or not in the therapeutic window, poor drug absorption. | - Widen the dose range in subsequent studies (e.g., using a logarithmic scale). - Investigate the pharmacokinetic profile of the drug to ensure adequate systemic exposure. |
| Unexpected adverse effects | Off-target effects, acute toxicity. | - Carefully observe animals for any clinical signs of toxicity. - If adverse effects are observed, consider reducing the dose or exploring alternative formulations to minimize local irritation. |
Data Presentation
Table 1: Hypothetical Dose-Ranging Study for this compound in a Guinea Pig Cough Model
| Treatment Group | Dose (mg/kg, p.o.) | Number of Coughs (Mean ± SEM) | % Inhibition of Cough |
| Vehicle Control | - | 45 ± 3 | - |
| This compound | 3 | 35 ± 4 | 22.2% |
| This compound | 10 | 22 ± 3 | 51.1% |
| This compound | 30 | 10 ± 2 | 77.8% |
| Codeine | 10 | 8 ± 2 | 82.2% |
Visualizations
References
Troubleshooting Morclofone synthesis reaction steps
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Morclofone.
Troubleshooting Guides
This section provides detailed troubleshooting for potential issues that may arise during the key stages of this compound synthesis.
Step 1: Friedel-Crafts Acylation for Benzophenone Core Synthesis
This step involves the reaction of a substituted aromatic compound with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the benzophenone core.
Q1: Low or no yield of the benzophenone intermediate.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. | Ensure the catalyst is fresh and handled under anhydrous conditions. Use a freshly opened bottle or dry the catalyst before use. |
| Insufficient Catalyst: The molar ratio of the catalyst to the acylating agent may be too low. | Increase the molar equivalents of the Lewis acid. A common ratio is 1.1 to 1.3 equivalents relative to the 4-chlorobenzoyl chloride. |
| Poor Quality Starting Materials: Reactants may be impure or degraded. | Verify the purity of the starting materials using techniques like NMR or GC-MS. Purify if necessary. |
| Inappropriate Solvent: The solvent may not be suitable for the reaction. | Use a non-polar, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). |
| Incorrect Reaction Temperature: The reaction may require specific temperature control. | Friedel-Crafts acylations are often run at low temperatures (0 °C) initially and then allowed to warm to room temperature. Optimize the temperature profile. |
Q2: Formation of multiple products or significant impurities.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Polysubstitution: The aromatic ring is highly activated, leading to multiple acylations. | Use a milder Lewis acid or perform the reaction at a lower temperature to control reactivity. |
| Isomer Formation: Acylation occurs at an undesired position on the aromatic ring. | Ensure the directing effects of the substituents on the aromatic ring favor the desired isomer. Steric hindrance can also be exploited. |
| Reaction with Solvent: The Lewis acid may catalyze a reaction with the solvent. | Choose an inert solvent that does not react under Friedel-Crafts conditions. |
| Hydrolysis of Acyl Chloride: The 4-chlorobenzoyl chloride may have hydrolyzed to 4-chlorobenzoic acid. | Use fresh, anhydrous 4-chlorobenzoyl chloride and ensure all glassware is thoroughly dried. |
Step 2: Williamson Ether Synthesis for Addition of the Morpholinoethoxy Side Chain
This step involves the reaction of the phenolic benzophenone intermediate with a 2-morpholinoethyl halide (e.g., 2-morpholinoethyl chloride) in the presence of a base.
Q1: Incomplete reaction or low yield of the final this compound product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Weak Base: The base used may not be strong enough to fully deprotonate the phenol. | Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). |
| Poor Leaving Group: The halide on the morpholinoethyl moiety may be a poor leaving group. | Use a better leaving group, such as iodide. 2-morpholinoethyl iodide can be used or generated in situ by adding a catalytic amount of sodium iodide (NaI). |
| Low Reaction Temperature: The reaction temperature may be insufficient for the reaction to proceed at a reasonable rate. | Increase the reaction temperature. Common solvents for this reaction include DMF or acetonitrile, which can be heated. |
| Steric Hindrance: The reaction may be sterically hindered. | This is less likely for this specific reaction but could be a factor. Prolonging the reaction time may help. |
Q2: Presence of unreacted benzophenone intermediate and side products.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Deprotonation: Insufficient base or reaction time for the deprotonation step. | Ensure at least one equivalent of a strong base is used and allow sufficient time for the phenoxide to form before adding the electrophile. |
| Side Reactions of the Electrophile: The 2-morpholinoethyl halide may undergo elimination reactions. | Use a polar aprotic solvent to favor the SN2 reaction over elimination. Running the reaction at a moderate temperature can also help. |
| Hydrolysis of the Electrophile: The 2-morpholinoethyl halide can be sensitive to moisture. | Ensure anhydrous reaction conditions. |
Frequently Asked Questions (FAQs)
Q: What is the IUPAC name of this compound?
A: The IUPAC name for this compound is (4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone.[1]
Q: What are the primary uses of this compound?
A: this compound is primarily known for its antitussive (cough-suppressing) properties.[2]
Q: What are some common impurities that can be expected in this compound synthesis?
A: Potential impurities could include unreacted starting materials, byproducts from side reactions such as polysubstituted benzophenones, or products resulting from the elimination of the morpholinoethoxy side chain. While not directly reported for this compound, related morphinan syntheses have reported issues with alpha-beta unsaturated ketone (ABUK) impurities.[3]
Q: What analytical techniques are recommended for monitoring the reaction progress and purity of this compound?
A: Thin Layer Chromatography (TLC) is suitable for monitoring the reaction progress. For purity analysis and structural confirmation of the final product, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.
Data Presentation
Table 1: Optimization of Friedel-Crafts Acylation Conditions
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.1) | DCM | 0 to RT | 4 | 75 |
| 2 | AlCl₃ (1.3) | DCM | 0 to RT | 4 | 82 |
| 3 | AlCl₃ (1.1) | DCE | 0 to RT | 4 | 78 |
| 4 | FeBr₃ (1.1) | DCM | 0 to RT | 6 | 65 |
| 5 | AlCl₃ (1.3) | DCM | -10 to RT | 4 | 85 |
Table 2: Optimization of Williamson Ether Synthesis Conditions
| Entry | Base (equiv.) | Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | 2-morpholinoethyl chloride | Acetonitrile | 80 | 12 | 68 |
| 2 | NaH (1.2) | 2-morpholinoethyl chloride | DMF | RT | 12 | 75 |
| 3 | NaH (1.2) | 2-morpholinoethyl chloride + NaI (cat.) | DMF | RT | 8 | 88 |
| 4 | Cs₂CO₃ (1.5) | 2-morpholinoethyl bromide | Acetonitrile | 80 | 10 | 82 |
| 5 | NaH (1.2) | 2-morpholinoethyl iodide | DMF | RT | 6 | 92 |
Experimental Protocols
Protocol 1: Synthesis of the Benzophenone Intermediate via Friedel-Crafts Acylation
-
To a stirred solution of the substituted anisole derivative (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add aluminum chloride (AlCl₃, 1.3 eq) portion-wise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 4-chlorobenzoyl chloride (1.1 eq) in anhydrous DCM (2 mL/mmol) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of this compound via Williamson Ether Synthesis
-
To a stirred suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF (10 mL/mmol) under a nitrogen atmosphere at 0 °C, add a solution of the benzophenone intermediate (1.0 eq) in anhydrous DMF (5 mL/mmol) dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Add a catalytic amount of sodium iodide (NaI).
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway of this compound.
Caption: General troubleshooting workflow for low yield.
References
Technical Support Center: Optimizing Morclofone Synthesis via Friedel-Crafts Acylation
Welcome to the technical support center for the synthesis of Morclofone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the key Friedel-Crafts acylation step in the synthesis of this compound. Our aim is to help you improve reaction yields and overcome common challenges encountered during this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the key Friedel-Crafts acylation reaction in the synthesis of this compound?
A1: The synthesis of this compound, chemically known as (4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone, involves a Friedel-Crafts acylation. This reaction forms the central benzophenone core of the molecule by reacting an activated aromatic substrate, 1,3-dimethoxy-2-(2-morpholinoethoxy)benzene , with an acylating agent, 4-chlorobenzoyl chloride , in the presence of a Lewis acid catalyst.
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yields in the Friedel-Crafts acylation of this compound can stem from several factors:
-
Catalyst Inactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst.
-
Substrate-Catalyst Interaction: The aromatic substrate contains a morpholinoethoxy group, which has a nitrogen atom that can act as a Lewis base. This can lead to complexation with the Lewis acid catalyst, effectively quenching its activity.
-
Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. While some reactions proceed at room temperature, others may require heating. However, excessively high temperatures can lead to side reactions and decomposition.
-
Poor Quality Reagents: The purity of the acylating agent and the aromatic substrate is crucial for a successful reaction.
Q3: I am observing the formation of multiple products. What could be the reason?
A3: While Friedel-Crafts acylation is generally less prone to poly-substitution compared to alkylation, it can still occur, especially with a highly activated aromatic ring like the one used for this compound synthesis. The presence of two methoxy groups and a morpholinoethoxy group strongly activates the ring, which could potentially lead to diacylation if the reaction conditions are not carefully controlled. Another possibility is the presence of impurities in the starting materials leading to side reactions.
Q4: How can I minimize the interaction between the morpholino group and the Lewis acid catalyst?
A4: This is a key challenge in this specific synthesis. Here are a few strategies:
-
Choice of Lewis Acid: Milder Lewis acids that have a lower affinity for nitrogen atoms can be explored.
-
Protecting Groups: While more complex, temporarily protecting the morpholine nitrogen is a potential strategy, though it would add extra steps to the synthesis.
-
Order of Addition: Adding the aromatic substrate slowly to a pre-formed complex of the acyl chloride and Lewis acid might favor the desired acylation over the deactivating substrate-catalyst complexation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues during the Friedel-Crafts acylation for this compound synthesis.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive catalyst due to moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents. |
| Insufficient catalyst activity. | Increase the stoichiometric ratio of the Lewis acid catalyst. Consider using a stronger Lewis acid, but be mindful of potential side reactions. | |
| Deactivation of catalyst by the morpholino group. | Experiment with inverse addition (adding the substrate to the catalyst-acyl chloride complex). Explore alternative, milder Lewis acids. | |
| Formation of Tar-like Byproducts | Reaction temperature is too high. | Optimize the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress. |
| Use of a very strong Lewis acid. | Consider using a milder Lewis acid catalyst. | |
| Incomplete Reaction | Insufficient reaction time. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) and ensure it is allowed to run to completion. |
| Low reaction temperature. | Gradually increase the reaction temperature to ensure the activation energy barrier is overcome. | |
| Difficulty in Product Isolation/Purification | Formation of a stable complex between the product and the Lewis acid. | Ensure a proper aqueous workup with dilute acid to break down the ketone-catalyst complex before extraction. |
| Presence of multiple byproducts. | Optimize reaction conditions to improve selectivity. Employ appropriate purification techniques such as column chromatography or recrystallization. |
Experimental Protocol (Representative)
Reaction: Acylation of 1,3-dimethoxybenzene with 4-chlorobenzoyl chloride.
Materials:
-
1,3-dimethoxybenzene
-
4-chlorobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Dissolve 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Addition of Aromatic Substrate: Dissolve 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1M HCl to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired benzophenone.
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Technical Support Center: Addressing Off-target Effects of Morclofone in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of Morclofone in cellular assays. This compound, a cough suppressant, is known to interact with the sigma-1 (σ1) receptor and the TWIK-related potassium channel-1 (TREK-1). However, its chemical structure, featuring a benzophenone core and a morpholine ring, suggests potential interactions with other cellular targets, which can lead to unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: The primary molecular targets of this compound are the sigma-1 (σ1) receptor and the TWIK-related potassium channel-1 (TREK-1). Its action on these targets is believed to contribute to its antitussive (cough-suppressing) effects.
Q2: What are the potential off-target effects of this compound?
A2: Due to its chemical structure, this compound may exhibit off-target activity. The benzophenone core is present in compounds known to interact with phosphodiesterases (PDEs), while the morpholine moiety is found in various compounds that inhibit monoamine oxidases (MAOs). Therefore, unexpected effects on signaling pathways regulated by cAMP/cGMP and monoamine neurotransmitters are possible. An in-silico study has also suggested that this compound could potentially inhibit Ubiquitin-Specific Protease 7 (USP7).
Q3: I am observing changes in intracellular cyclic AMP (cAMP) or cyclic GMP (cGMP) levels in my assay after this compound treatment. Is this expected?
A3: While not a primary target, the benzophenone structure in this compound is similar to that in some phosphodiesterase (PDE) inhibitors. Off-target inhibition of PDEs by this compound could lead to an increase in intracellular cAMP or cGMP levels. It is recommended to validate this potential off-target effect using a PDE activity assay.
Q4: My experimental results show alterations in neurotransmitter levels or cell signaling pathways related to monoamines (e.g., dopamine, serotonin). Could this compound be the cause?
A4: Yes, the morpholine ring in this compound is a structural feature found in some monoamine oxidase (MAO) inhibitors.[1][2][3] Off-target inhibition of MAO-A or MAO-B could lead to an accumulation of monoamine neurotransmitters, affecting downstream signaling. An MAO activity assay can help confirm this.
Q5: How can I differentiate between on-target and off-target effects of this compound in my experiments?
A5: To dissect the effects of this compound, consider the following strategies:
-
Use of specific inhibitors/antagonists: Pre-treat your cells with a known selective antagonist for the sigma-1 receptor or a blocker for TREK-1 channels before adding this compound. If the observed effect is diminished, it is likely mediated by the on-target activity of this compound.
-
Control compounds: Include control compounds in your experiments. For instance, use a structurally similar compound that lacks the key functional groups of this compound, or use known selective inhibitors for potential off-targets (e.g., a specific PDE or MAO inhibitor) to see if they replicate the effect.
-
Dose-response analysis: Characterize the concentration at which this compound elicits its on-target versus potential off-target effects. Off-target effects may occur at different concentration ranges.
-
Direct measurement of off-target activity: Perform specific enzymatic assays for potential off-targets like PDEs and MAOs in the presence of this compound to determine its inhibitory potency (IC50).
Troubleshooting Guides
Problem 1: Unexpected Changes in Cell Viability or Proliferation
| Symptom | Possible Cause | Suggested Solution |
| Decreased cell viability at concentrations expected to be non-toxic. | Off-target cytotoxicity, potentially through inhibition of critical cellular enzymes or signaling pathways. | 1. Perform a detailed dose-response curve to determine the precise IC50 for cytotoxicity in your cell line. 2. Assess markers of apoptosis and necrosis to understand the mechanism of cell death. 3. Investigate potential off-target interactions by performing assays for enzymes like PDEs and MAOs, which can influence cell survival pathways. |
| Altered cell proliferation rates (increase or decrease). | Interference with cell cycle regulation due to off-target effects on signaling cascades (e.g., cAMP-mediated pathways). | 1. Analyze the cell cycle distribution of this compound-treated cells using flow cytometry. 2. Measure intracellular cAMP levels to assess for potential off-target PDE inhibition. 3. Use a selective PDE inhibitor as a positive control to see if it phenocopies the effect of this compound. |
Problem 2: Inconsistent or Unexplained Electrophysiological Readouts
| Symptom | Possible Cause | Suggested Solution |
| Changes in membrane potential or ion channel activity not consistent with TREK-1 modulation. | Off-target effects on other ion channels or signaling pathways that modulate channel activity. | 1. Perform patch-clamp experiments in the presence of selective blockers for other common ion channels in your cell type to isolate the effect on TREK-1. 2. Investigate upstream signaling pathways. For example, since some PDEs and MAOs can influence ion channel function through second messengers, assess their activity. |
Problem 3: Altered Second Messenger Signaling
| Symptom | Possible Cause | Suggested Solution |
| Increased intracellular cAMP or cGMP levels. | Off-target inhibition of phosphodiesterases (PDEs). | 1. Directly measure the activity of different PDE isoforms in the presence of this compound using a commercial assay kit. 2. Use a known PDE inhibitor (e.g., IBMX for non-selective, Rolipram for PDE4) as a positive control. |
| Changes in monoamine neurotransmitter levels or their metabolites. | Off-target inhibition of monoamine oxidases (MAO-A or MAO-B). | 1. Perform an MAO activity assay with and without this compound. 2. Use selective MAO-A (e.g., Clorgyline) and MAO-B (e.g., Selegiline) inhibitors to determine the specific isoform potentially affected. |
Quantitative Data on Potential Off-Target Interactions
While direct experimental data for this compound's off-target activities is limited, the following tables summarize the inhibitory activities of compounds containing similar structural motifs (benzophenone and morpholine) against phosphodiesterases and monoamine oxidases. This data can provide an indication of the potential for this compound to interact with these targets.
Table 1: Inhibitory Activity of Benzophenone Derivatives against Phosphodiesterases (PDEs)
| Compound/Derivative | PDE Isoform | IC50 | Reference |
| Benzophenone-3 (BP-3) | PDE4B | Upregulates expression | [4] |
| Benzophenone-thiazole derivatives | VEGF-A (related signaling) | - | [5] |
| para-fluoro-containing benzophenone | IL-6 (downstream of PDE) | 0.19 µM | [5] |
Note: The data for benzophenone derivatives often relates to downstream effects rather than direct enzymatic inhibition IC50 values. However, it highlights the potential for this scaffold to interfere with inflammatory and signaling pathways where PDEs are involved.
Table 2: Inhibitory Activity of Morpholine-Containing Compounds against Monoamine Oxidases (MAOs)
| Compound | Target | IC50 | Ki | Reference |
| MO1 (Morpholine-based chalcone) | MAO-B | 0.030 µM | 0.018 µM | [1][2][6] |
| MO7 (Morpholine-based chalcone) | MAO-A | 7.1 µM | - | [1][2][6] |
| MO5 (Morpholine-based chalcone) | MAO-B | 1.31 µM | - | [1][2][6] |
| Moclobemide (FDA-approved drug with morpholine moiety) | MAO-A | Reversible inhibitor | - | [6] |
Experimental Protocols
Cellular Phosphodiesterase (PDE) Activity Assay
This protocol provides a general method for measuring intracellular cAMP or cGMP levels, which are indicative of PDE activity.
Principle: Inhibition of PDE activity leads to an accumulation of cyclic nucleotides (cAMP or cGMP). This accumulation can be quantified using various methods, including immunoassays (ELISA) or reporter gene assays.
Methodology (using a cAMP-Glo™ Assay as an example):
-
Cell Culture: Plate cells in a 96-well plate at a density that allows for optimal growth during the experiment.
-
Compound Treatment: Treat cells with a range of this compound concentrations for a predetermined time. Include a positive control (e.g., a known PDE inhibitor like IBMX or Rolipram) and a negative control (vehicle).
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen assay kit (e.g., cAMP-Glo™ Assay from Promega).
-
Add the detection reagent containing luciferase. The amount of light produced is inversely proportional to the amount of cAMP (in competitive immunoassays) or directly proportional in some newer biosensor assays.
-
-
Data Analysis: Measure luminescence using a plate reader. Calculate the concentration of cAMP in each well based on a standard curve. Determine the EC50 or IC50 of this compound for PDE inhibition.
Cellular Monoamine Oxidase (MAO) Activity Assay
This protocol outlines a general method for measuring the activity of MAO-A and MAO-B in cell lysates.
Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂). The amount of H₂O₂ produced is proportional to the MAO activity and can be measured using a fluorescent or colorimetric probe.
Methodology (using a fluorometric assay as an example):
-
Cell Lysate Preparation:
-
Harvest cells and lyse them in an appropriate assay buffer.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well plate, add cell lysate to each well.
-
To differentiate between MAO-A and MAO-B activity, pre-incubate separate sets of wells with a selective MAO-A inhibitor (e.g., Clorgyline) or a selective MAO-B inhibitor (e.g., Selegiline).
-
Add a range of this compound concentrations to the desired wells. Include a vehicle control.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a non-selective MAO substrate (e.g., p-tyramine) and a fluorescent probe that reacts with H₂O₂.
-
Incubate at 37°C for a specified time.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the MAO activity based on a hydrogen peroxide standard curve.
-
Determine the IC50 of this compound for the inhibition of total MAO, MAO-A, and MAO-B.
-
Visualizations
Caption: Troubleshooting workflow for this compound's off-target effects.
Caption: Potential off-target signaling pathways of this compound.
Caption: Workflow to distinguish on- and off-target effects.
References
- 1. Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphodiesterase 4B plays a role in benzophenone-3-induced phototoxicity in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Stability testing of Morclofone under different experimental conditions
This technical support center provides guidance and answers frequently asked questions for researchers, scientists, and drug development professionals conducting stability testing on Morclofone. The information is based on established principles of forced degradation studies as outlined in international guidelines.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing forced degradation (stress testing) on this compound?
Forced degradation studies are essential to understand the intrinsic stability of the this compound molecule.[1][2] The primary objectives are:
-
To identify potential degradation products that could form under various environmental conditions.[3]
-
To establish the likely degradation pathways of the molecule.[1][3]
-
To develop and validate a stability-indicating analytical method (SIAM) that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[1][4]
-
To inform the selection of appropriate formulation, packaging, and storage conditions to ensure the safety, quality, and efficacy of the final drug product.[1][3]
Q2: Which stress conditions are typically applied to this compound during stability testing?
Based on ICH guidelines, a comprehensive stress testing protocol for a drug substance like this compound should include exposure to a variety of conditions to induce degradation through hydrolysis, oxidation, photolysis, and thermal stress.[3][5] Recommended conditions include:
-
Acidic Hydrolysis: Exposure to acidic solutions (e.g., 0.1 M to 1 M HCl).[6]
-
Basic Hydrolysis: Exposure to basic solutions (e.g., 0.1 M to 1 M NaOH).[6]
-
Neutral Hydrolysis: Exposure to purified water at elevated temperatures.[5]
-
Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Thermal Stress: Exposure to high temperatures, typically in 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C, 70°C).[5]
-
Photostability: Exposure to a combination of visible and UV light, as specified in ICH Q1B (a minimum of 1.2 million lux hours and 200-watt hours per square meter).[5]
Q3: How much degradation should I aim for in each stress condition?
The goal is to achieve sufficient degradation to produce detectable levels of degradation products without completely degrading the parent molecule. A target degradation of 5-20% is generally considered appropriate.[6] Over-stressing the molecule can lead to the formation of secondary or tertiary degradation products that may not be relevant to the actual shelf-life stability of the drug.[3][5] If no degradation is observed under initial stress conditions, more strenuous conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time) should be applied.
Q4: What analytical techniques are most suitable for analyzing the stressed samples of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability testing.[4][7] A well-developed HPLC method should be able to separate this compound from all its process impurities and degradation products.[4] Other techniques that are crucial for characterizing degradation products include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the mass of degradation products to help elucidate their structures.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated degradation products.[7]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| No or minimal degradation (<5%) observed after initial stress testing. | The molecule is highly stable under the applied conditions. The stress conditions were not harsh enough. | Increase the severity of the stress conditions. For hydrolysis, increase the acid/base concentration or temperature. For thermal stress, increase the temperature or duration. For oxidation, increase the H₂O₂ concentration. |
| Excessive degradation (>20%) or complete loss of the parent drug peak. | The stress conditions were too severe. | Reduce the severity of the conditions. Decrease the stress duration, temperature, or concentration of the stressing agent. Analyze samples at earlier time points.[3] |
| Poor peak shape or resolution in the chromatogram. | Co-elution of the parent drug with a degradation product. Inappropriate mobile phase, column, or gradient conditions. | Re-develop and optimize the HPLC method. Try different column chemistries (e.g., C18, Phenyl-Hexyl), mobile phase compositions, pH, or gradient slopes to achieve adequate separation. |
| Poor mass balance (sum of assay of parent drug and degradants is not close to 100%). | Degradation products are not being detected by the analytical method (e.g., lack a UV chromophore). The parent drug or degradants are precipitating out of solution. The parent drug or degradants are adsorbing to the container. | Use a universal detection method like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV. Check for sample precipitation and ensure complete dissolution before analysis. Use inert sample vials (e.g., silanized glass). |
| Inconsistent or non-reproducible degradation results. | Poor control over experimental parameters (temperature, light exposure). Inconsistent sample preparation. Instability of degradation products. | Ensure precise control of temperature using calibrated ovens or water baths. Use a validated photostability chamber. Standardize all sample preparation steps. Analyze samples immediately after stressing or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). |
Experimental Protocols & Data Presentation
General Protocol for Forced Degradation
The following are generalized protocols that should be adapted based on the solubility and preliminary stability behavior of this compound.
1. Acidic Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile:Water).
-
Dilute the stock solution with 0.1 M HCl to a final concentration of ~1 mg/mL.
-
Heat the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and injection into the HPLC system.
2. Basic Hydrolysis:
-
Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH as the stressing agent.
-
Neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl.
3. Oxidative Degradation:
-
Prepare a solution of this compound (~1 mg/mL) in a suitable solvent.
-
Add 3% hydrogen peroxide.
-
Keep the solution at room temperature and protect it from light.
-
Withdraw aliquots at specified time points and analyze directly by HPLC.
4. Thermal Degradation (Solid State):
-
Place a known quantity of solid this compound powder in a vial.
-
Expose the sample to 70°C in a calibrated oven.
-
At specified time points, withdraw the vial, allow it to cool, dissolve the contents in a known volume of solvent, and analyze by HPLC.
5. Photolytic Degradation:
-
Expose a solution and a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[5]
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the light-exposed and dark control samples by HPLC.
Example Data Presentation
The following table illustrates how quantitative results from a forced degradation study could be summarized. Note: Data are hypothetical and for illustrative purposes only.
| Stress Condition | Duration (hrs) | This compound Assay (%) | Individual Impurity (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 M HCl @ 60°C | 8 | 91.5 | RRT 0.85: 4.2RRT 1.15: 3.8 | 8.0 | 99.5 |
| 0.1 M NaOH @ 60°C | 4 | 88.2 | RRT 0.72: 9.5RRT 0.91: 1.9 | 11.4 | 99.6 |
| 3% H₂O₂ @ RT | 24 | 94.1 | RRT 1.30: 5.1 | 5.1 | 99.2 |
| Thermal @ 70°C | 48 | 98.5 | RRT 0.85: 0.8 | 0.8 | 99.3 |
| Photolytic | - | 97.9 | RRT 1.45: 1.2 | 1.2 | 99.1 |
Visualizations
The following diagrams illustrate key workflows and concepts in stability testing.
References
- 1. rjptonline.org [rjptonline.org]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. veeprho.com [veeprho.com]
- 6. scispace.com [scispace.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refining Purification Methods for High-Purity Morclofone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Morclofone.
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic route for this compound, and what are the potential impurities?
A1: While a specific commercial synthesis for this compound is not publicly detailed, a plausible and common synthetic approach would involve a two-step process:
-
Friedel-Crafts Acylation: Reaction of 1,3-dimethoxy-2-(2-morpholinoethoxy)benzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the benzophenone core.
-
Williamson Ether Synthesis: Alternatively, the synthesis could involve the reaction of (4-chloro-3,5-dimethoxyphenyl)(4-hydroxyphenyl)methanone with 4-(2-chloroethyl)morpholine in the presence of a base.
Based on these potential synthetic routes, common impurities could include:
-
Unreacted starting materials: 1,3-dimethoxy-2-(2-morpholinoethoxy)benzene, 4-chlorobenzoyl chloride, or the corresponding precursors from the Williamson ether synthesis.
-
Byproducts of Friedel-Crafts acylation: Isomers formed from acylation at different positions on the aromatic ring.
-
Byproducts of Williamson ether synthesis: Elimination products or unreacted halo-morpholine precursors.[1][2]
-
Solvent residues: Residual solvents from the reaction or initial work-up steps.
Q2: What are the recommended solvent systems for the recrystallization of this compound?
-
Single Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene.
-
Co-solvent Systems: Ethanol/Water, Methanol/Water, Ethyl Acetate/Hexane, Dichloromethane/Hexane.
A systematic approach to solvent screening is the most effective way to identify the ideal conditions for recrystallization.
Data Presentation: Estimated Solubility of this compound
The following table provides an estimated solubility profile of this compound in common laboratory solvents at different temperatures. This data is extrapolated from the behavior of structurally similar compounds and should be used as a guideline for initial purification trials.
| Solvent | Solubility at 20°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Polarity Index |
| Water | < 0.1 | < 1 | 10.2 |
| Methanol | ~ 10-20 | > 100 | 5.1 |
| Ethanol | ~ 5-15 | > 80 | 4.3 |
| Isopropanol | ~ 2-10 | > 60 | 3.9 |
| Acetonitrile | ~ 20-30 | > 150 | 5.8 |
| Ethyl Acetate | ~ 15-25 | > 120 | 4.4 |
| Dichloromethane | > 100 | N/A | 3.1 |
| Toluene | ~ 5-10 | > 70 | 2.4 |
| Hexane | < 1 | < 5 | 0.1 |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring. If a condenser is used, ensure a gentle reflux. Continue to add small portions of the hot solvent until all the solid has just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Preparative HPLC Purification of this compound
For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is recommended.
Instrumentation and Conditions:
-
Column: A reverse-phase C18 column is suitable for the separation of benzophenone derivatives.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically effective. A starting point could be a gradient from 50% to 90% acetonitrile in water over 20-30 minutes.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm or 280 nm).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min for preparative scale.
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition or a stronger solvent like pure acetonitrile or methanol. Ensure the sample is fully dissolved and filtered before injection.
Procedure:
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Sample Injection: Inject the prepared this compound solution onto the column.
-
Fraction Collection: Collect fractions as the this compound peak elutes.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the final product under high vacuum to remove any residual solvent.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is too concentrated. | Use a lower boiling point solvent. Add more solvent to the hot solution. |
| No Crystal Formation | The solution is not supersaturated. Lack of nucleation sites. | Evaporate some of the solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal of pure this compound. |
| Low Yield | Too much solvent was used. Premature crystallization during hot filtration. The compound is significantly soluble in the cold solvent. | Concentrate the solution by evaporating some solvent. Ensure the filtration apparatus is pre-warmed. Use a co-solvent system to decrease solubility upon cooling. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). A second recrystallization may be necessary. |
digraph "Recrystallization_Troubleshooting" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];"Start" [label="Recrystallization Issue", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Oiling_Out" [label="Oiling Out?"]; "No_Crystals" [label="No Crystals?"]; "Low_Yield" [label="Low Yield?"]; "Colored_Product" [label="Colored Product?"];
"Start" -> "Oiling_Out"; "Oiling_Out" -> "No_Crystals" [label="No"]; "No_Crystals" -> "Low_Yield" [label="No"]; "Low_Yield" -> "Colored_Product" [label="No"];
"Oiling_Out" -> "Solution_Oiling" [label="Yes"]; "Solution_Oiling" [label="Lower boiling point solvent\n or add more solvent.", shape=note, fillcolor="#FFFFFF"];
"No_Crystals" -> "Solution_No_Crystals" [label="Yes"]; "Solution_No_Crystals" [label="Evaporate solvent,\n scratch flask, or seed.", shape=note, fillcolor="#FFFFFF"];
"Low_Yield" -> "Solution_Low_Yield" [label="Yes"]; "Solution_Low_Yield" [label="Concentrate solution,\n pre-warm filter, or use co-solvent.", shape=note, fillcolor="#FFFFFF"];
"Colored_Product" -> "Solution_Colored" [label="Yes"]; "Solution_Colored" [label="Use activated charcoal\n or re-crystallize.", shape=note, fillcolor="#FFFFFF"]; }
HPLC Purification Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column overload. Inappropriate mobile phase pH. Column degradation. | Reduce the amount of sample injected. Adjust the mobile phase pH. Replace the column. |
| Co-eluting Impurities | Insufficient resolution. | Optimize the mobile phase gradient (make it shallower). Try a different stationary phase (e.g., phenyl-hexyl). |
| Product Precipitation on Column | Low solubility of the product in the mobile phase. | Modify the mobile phase to increase solubility (e.g., increase the percentage of organic solvent). Dissolve the sample in a stronger solvent before injection. |
| Low Recovery | Product is irreversibly adsorbed to the column. Product is unstable under the HPLC conditions. | Use a different stationary phase. Modify the mobile phase (e.g., add a competing agent). Ensure the product is stable at the mobile phase pH. |
digraph "Purification_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];"Crude_Product" [label="Crude this compound"]; "Recrystallization" [label="Recrystallization"]; "Purity_Check_1" [label="Purity Check (TLC/HPLC)"]; "High_Purity" [label="High Purity this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prep_HPLC" [label="Preparative HPLC"]; "Purity_Check_2" [label="Purity Check (HPLC)"];
"Crude_Product" -> "Recrystallization"; "Recrystallization" -> "Purity_Check_1"; "Purity_Check_1" -> "High_Purity" [label=">99% Pure"]; "Purity_Check_1" -> "Prep_HPLC" [label="<99% Pure"]; "Prep_HPLC" -> "Purity_Check_2"; "Purity_Check_2" -> "High_Purity"; }
References
Technical Support Center: Minimizing Morclofone Degradation in Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Morclofone during long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during long-term storage?
A1: this compound, a benzophenone derivative containing a morpholine ether group, is susceptible to degradation primarily through two pathways: hydrolysis and oxidation.[1][2][3] Key environmental factors that can accelerate this degradation include exposure to elevated temperatures, high humidity, and light. The presence of atmospheric oxygen can also contribute to oxidative degradation.
Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. Specifically, storage at -20°C is recommended for long-term preservation (months to years). For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. It is crucial to store the compound in well-sealed, airtight containers to protect it from moisture and atmospheric oxygen. The use of amber-colored vials or containers that block UV light is also advised to prevent photodegradation.
Q3: How can I detect and quantify this compound degradation in my samples?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for detecting and quantifying this compound and its degradation products.[4] This method should be capable of separating the intact this compound from all potential degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the chemical structures of the degradation products.
Q4: What are the likely degradation products of this compound?
A4: Based on its chemical structure, the primary degradation products of this compound are expected to arise from the cleavage of the ether linkage and modifications to the morpholine ring. Hydrolytic degradation is likely to cleave the ether bond, resulting in the formation of 4-(4-chlorobenzoyl)-2,6-dimethoxyphenol and 2-(morpholin-4-yl)ethanol. Oxidative stress may lead to the formation of N-oxide derivatives of the morpholine ring or further degradation of the aromatic rings.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks observed in HPLC chromatogram of a stored this compound sample. | Sample degradation due to improper storage conditions. | 1. Review storage conditions (temperature, light, humidity). Ensure the sample was stored at -20°C in a dark, dry place. 2. Perform a forced degradation study on a fresh sample to confirm the identity of the degradation peaks. 3. Use LC-MS to identify the structure of the unknown peaks and confirm if they are this compound-related degradants. |
| Loss of this compound potency in a formulation over time. | Chemical instability of this compound in the formulation matrix. | 1. Evaluate the pH of the formulation, as extreme pH can catalyze hydrolysis. 2. Investigate potential interactions between this compound and excipients in the formulation. 3. Consider the inclusion of antioxidants or buffering agents to improve stability. |
| Discoloration or change in the physical appearance of the this compound powder. | Significant degradation has occurred, potentially due to severe stress conditions. | 1. Do not use the sample for experiments. 2. Discard the degraded sample according to safety guidelines. 3. Obtain a fresh batch of this compound and ensure proper storage from the outset. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Acidic Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M sodium hydroxide before HPLC analysis.
2. Basic Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M hydrochloric acid before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve 10 mg of this compound in 10 mL of a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
4. Thermal Degradation:
-
Place 10 mg of solid this compound in a hot air oven at 105°C for 48 hours.
-
Dissolve the sample in a suitable solvent for HPLC analysis.
5. Photolytic Degradation:
-
Expose 10 mg of solid this compound to UV light (254 nm) and visible light in a photostability chamber for 7 days.
-
Dissolve the sample in a suitable solvent for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating the expected percentage of degradation under different stress conditions.
| Stress Condition | % Degradation of this compound (Hypothetical) | Major Degradation Products Observed (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 15.2% | DP1 (Hydrolytic cleavage product) |
| 0.1 M NaOH, 60°C, 24h | 25.8% | DP1, DP2 (Further degradation of DP1) |
| 3% H₂O₂, RT, 24h | 8.5% | DP3 (N-oxide derivative) |
| Thermal (105°C, 48h) | 5.1% | Minor, unidentified peaks |
| Photolytic (UV/Vis, 7 days) | 3.7% | Minor, unidentified peaks |
Visualizations
Caption: Proposed degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for unexpected peaks.
References
- 1. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone-3 does not Cause Oxidative Stress or B-esterase Inhibition During Embryo Development of Octopus maya (Voss and Solís Ramírez, 1966) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STABILITY INDICATING HPLC METHOD FOR THE DETERMINATION OF BENZOPHENONE-3 AND AVOBENZONE IN COSMETIC FORMULATIONS | Semantic Scholar [semanticscholar.org]
Technical Support Center: Interpreting Morclofone's Effects on Neuronal Excitability
Disclaimer: The following information is intended for research, scientific, and drug development professionals. Morclofone is primarily recognized as an antitussive agent, and research into its specific effects on neuronal excitability is limited. This guide provides general troubleshooting advice and theoretical frameworks based on the known pharmacology of related chemical structures, but it should be supplemented with rigorous empirical investigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known function?
This compound is a synthetic, non-opioid compound primarily recognized for its antitussive (cough-suppressing) properties.[1] It is chemically classified as a member of the benzophenones.[2][3] Its structure includes a benzophenone core and a morpholine ring, moieties that are common in compounds targeting the central nervous system.[1]
Q2: Is there direct evidence of this compound's impact on neuronal excitability?
Direct and detailed studies on the specific effects of this compound on neuronal excitability are not widely available in the public domain. While its chemical structure contains a morpholine ring, a component found in various neuropharmacological agents that interact with targets like cholinesterases and glutamate receptors, the direct action of this compound on neuronal firing, ion channels, or specific neurotransmitter systems is not well-documented.[1] Researchers should therefore approach the study of its neuro-modulatory effects as exploratory.
Q3: What are the potential challenges in studying the neuronal effects of this compound?
Researchers may encounter several challenges, including:
-
Lack of established protocols: Due to the limited research, standardized protocols for investigating this compound's effects on neurons are not available.
-
Confounding antitussive effects: The primary antitussive action of this compound might mask or complicate the interpretation of its effects on general neuronal excitability.
-
Off-target effects: The compound's structural similarity to other neuroactive molecules suggests the possibility of multiple, and potentially weak, interactions with various receptors and ion channels, making it difficult to isolate a primary mechanism of action.
-
Variability in experimental models: As with many centrally acting agents, the effects of this compound could be highly dependent on the specific neuronal population, brain region, and animal model being studied.[4]
Troubleshooting Guide
This section provides guidance on common issues that may arise during the experimental investigation of this compound's effects on neuronal excitability.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no observable effect on neuronal firing rate in vitro. | 1. Inappropriate concentration range. 2. The selected neuronal cell type is not sensitive to this compound. 3. The experimental conditions (e.g., recording medium, temperature) are not optimal. | 1. Perform a dose-response curve to determine the effective concentration range. Start with a broad range (e.g., nanomolar to high micromolar). 2. Test different neuronal populations (e.g., cortical, hippocampal, brainstem neurons) that might be more relevant to its potential central actions. 3. Ensure all experimental parameters are stable and consistent across experiments. |
| Observed effects are not reproducible across experiments. | 1. Degradation of the this compound stock solution. 2. Variability in the experimental preparation (e.g., slice health, cell culture density). 3. Subtle changes in experimental conditions. | 1. Prepare fresh stock solutions of this compound for each set of experiments. Verify the purity of the compound. 2. Implement strict quality control for your experimental preparations. 3. Meticulously document and control all experimental variables. |
| Difficulty in distinguishing direct neuronal effects from network-level effects. | 1. This compound may be modulating synaptic transmission rather than directly acting on postsynaptic neuronal excitability. 2. The observed changes in firing could be a secondary consequence of its action on a different cell type (e.g., glial cells). | 1. Use synaptic blockers (e.g., for glutamate and GABA receptors) to isolate direct postsynaptic effects. 2. Investigate the effect of this compound on miniature excitatory and inhibitory postsynaptic currents (mEPSCs and mIPSCs). 3. Consider co-culture experiments or specific cell-type recordings to dissect the cellular targets. |
Experimental Protocols
Given the lack of specific literature, researchers should adapt standard electrophysiological and neurochemical protocols.
In Vitro Electrophysiology: Patch-Clamp Recording
-
Objective: To determine the direct effects of this compound on the intrinsic electrical properties of individual neurons.
-
Preparation: Prepare acute brain slices or primary neuronal cultures from a relevant brain region.
-
Recording:
-
Establish whole-cell patch-clamp recordings from target neurons.
-
In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials and measure parameters such as resting membrane potential, input resistance, action potential threshold, firing frequency, and spike frequency adaptation.
-
Bath-apply this compound at various concentrations and repeat the current injection protocol.
-
In voltage-clamp mode, apply voltage steps to isolate and measure specific voltage-gated ion currents (e.g., sodium, potassium, calcium currents) that may be modulated by this compound.
-
In Vitro Neurotransmitter Release Assay
-
Objective: To assess if this compound modulates the release of key neurotransmitters.
-
Preparation: Prepare synaptosomes or use microdialysis in brain slices.
-
Assay:
-
Pre-incubate the preparation with a radiolabeled neurotransmitter (e.g., ³H-GABA, ³H-glutamate).
-
Stimulate neurotransmitter release using a depolarizing agent (e.g., high potassium concentration or an electrical stimulus).
-
Perform the stimulation in the presence and absence of this compound.
-
Measure the amount of released radioactivity to quantify neurotransmitter release.
-
Potential Signaling Pathways and Experimental Workflows
The following diagrams illustrate hypothetical pathways and workflows for investigating this compound's neuronal effects. These are speculative and should be used as a guide for experimental design.
Caption: Hypothetical targets for this compound affecting neuronal excitability.
References
- 1. This compound Hydrochloride|CAS 31848-02-9| [benchchem.com]
- 2. This compound | C21H24ClNO5 | CID 35949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Efficacy of morclofon, an new synthetic antitussive agent, in geriatric patients. Results of a double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of Morclofone and Levodropropizine in Cough Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitussive efficacy of morclofone and levodropropizine, drawing upon available clinical and preclinical data. The information is intended to support research and development efforts in the field of respiratory therapeutics.
Executive Summary
Levodropropizine, a peripherally acting antitussive, has demonstrated superior efficacy in reducing cough frequency and severity compared to this compound in clinical evaluations. While both agents aim to alleviate cough, their mechanisms of action and clinical performance profiles exhibit notable differences. Levodropropizine's mechanism is well-established, involving the inhibition of peripheral C-fibers, whereas this compound is thought to exert its effects through the activation of TREK-1 potassium channels. This guide synthesizes the available data to facilitate a clear comparison of these two compounds.
Data Presentation
Table 1: Clinical Efficacy of Levodropropizine in Cough Reduction
| Trial/Study | Comparator | Patient Population | Key Efficacy Endpoint(s) | Outcome |
| Allegra et al. (1988)[1] | This compound, Cloperastine, Placebo | 174 adult bronchitic patients | Antitussive activity, therapeutic efficacy | Levodropropizine showed greater antitussive activity and therapeutic efficacy than placebo and this compound; similar to cloperastine.[1] |
| Meta-analysis (2015)[2][3] | Central antitussives (codeine, cloperastine, dextromethorphan) | 1,178 pediatric and adult patients | Overall antitussive efficacy (cough intensity, frequency, nocturnal awakenings) | Levodropropizine showed statistically significant better outcomes in reducing cough intensity, frequency, and nocturnal awakenings (p = 0.0015).[2][3] |
| Catena et al. (1997)[2] | Dextromethorphan | 209 adults with moderate non-productive cough | Reduction in cough frequency | Levodropropizine was significantly more effective than dextromethorphan.[2] |
| Fumagalli et al. (1992)[4][5] | Dropropizine | 8 healthy volunteers | Reduction in citric acid-induced cough | Both levodropropizine and dropropizine showed a marked and statistically significant reduction in cough response.[4][5] |
Table 2: Clinical Efficacy of this compound in Cough Reduction
| Trial/Study | Comparator | Patient Population | Key Efficacy Endpoint(s) | Outcome |
| Allegra et al. (1988)[1] | Levodropropizine, Cloperastine, Placebo | 174 adult bronchitic patients | Antitussive activity, therapeutic efficacy | This compound's efficacy was less than that of levodropropizine and cloperastine. In two trials mentioned in a review, this compound did not show a significant improvement, whereas levodropropizine's effect was statistically significant.[1][6] |
| Schenker H. (1983)[7] | Not specified | Geriatric patients | Antitussive efficacy | The study was a double-blind, randomized controlled trial, but the abstract does not provide specific quantitative outcomes.[7] |
Mechanism of Action
Levodropropizine
Levodropropizine is a peripherally acting antitussive agent.[6] Its primary mechanism involves the inhibition of sensory C-fiber activation in the airways. This action is thought to modulate the release of sensory neuropeptides, thereby reducing the afferent signals that trigger the cough reflex. Unlike centrally acting antitussives, levodropropizine does not significantly affect the central nervous system, which contributes to its favorable side-effect profile.[6]
This compound
The proposed mechanism of action for this compound involves the enhancement of TREK-1 (TWIK-related K+ channel 1) potassium channel currents. TREK-1 channels are expressed in the nervous system and their activation leads to neuronal membrane hyperpolarization, which can reduce neuronal excitability. By activating these channels in vagal afferent nerves, this compound may suppress the transmission of cough-inducing signals. Activation of TREK-1 has also been linked to downstream effects on signaling pathways such as NF-κB and RIG-1, which are involved in inflammatory responses.[8]
Signaling Pathway Diagrams
Caption: Levodropropizine's peripheral mechanism of action.
Caption: Proposed mechanism of this compound via TREK-1 activation.
Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs
This preclinical model is widely used to evaluate the efficacy of antitussive agents.
Objective: To assess the ability of a test compound to suppress cough induced by a chemical irritant.
Methodology:
-
Animal Model: Male Hartley guinea pigs are typically used.
-
Apparatus: A whole-body plethysmography chamber is used to house the animal and record respiratory parameters. The chamber is connected to a nebulizer to deliver the citric acid aerosol.
-
Procedure:
-
Animals are placed individually in the plethysmography chamber.
-
A baseline recording of respiratory activity is taken.
-
The test compound (e.g., this compound or levodropropizine) or vehicle is administered at a predetermined time before the challenge.
-
A solution of citric acid (typically 0.1 M to 0.4 M) is nebulized into the chamber for a set duration (e.g., 10 minutes).
-
The number of coughs is recorded during and immediately after the citric acid challenge. Coughs are identified by their characteristic pressure waveform, which includes a large expiratory effort followed by a large inspiratory effort.
-
-
Data Analysis: The number of coughs in the drug-treated group is compared to the vehicle-treated group. A statistically significant reduction in cough count indicates antitussive activity.
Clinical Trial Protocol for Cough Frequency Measurement
Objective: To objectively measure the efficacy of an antitussive agent in reducing cough frequency in patients.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover or parallel-group design is often employed.
-
Patient Population: Patients with a persistent cough of a specific etiology (e.g., chronic bronchitis, upper respiratory tract infection).
-
Cough Monitoring:
-
Ambulatory cough monitors, such as the Leicester Cough Monitor or the VitaloJAK, are used to continuously record audio signals from a microphone placed on the patient.
-
Recordings are typically made over a 24-hour period at baseline and after treatment.
-
Sophisticated software algorithms are used to automatically identify and count cough events from the audio recordings. Manual verification may also be performed.
-
-
Treatment: Patients are randomized to receive the investigational drug (e.g., this compound or levodropropizine) or a placebo for a specified duration.
-
Efficacy Endpoints:
-
The primary endpoint is typically the percentage change in cough frequency (coughs per hour) from baseline to the end of the treatment period.
-
Secondary endpoints may include changes in cough severity (assessed using a visual analog scale), cough-specific quality of life questionnaires, and the incidence of adverse events.
-
-
Data Analysis: Statistical comparisons of the change in cough frequency are made between the active treatment and placebo groups.
Experimental Workflow Diagrams
Caption: Workflow for preclinical antitussive testing.
Caption: Workflow for clinical evaluation of antitussives.
References
- 1. Clinical trials with the new antitussive levodropropizine in adult bronchitic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levodropropizine for treating cough in adult and children: a meta-analysis of published studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study of the antitussive activity of levodropropizine and dropropizine in the citric acid-induced cough model in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of the antitussive activity of levodropropizine and dropropizine in the citric acid-induced cough model in normal subjects. | Semantic Scholar [semanticscholar.org]
- 6. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Efficacy of morclofon, an new synthetic antitussive agent, in geriatric patients. Results of a double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of TREK-1 (K2P2.1) potassium channels protects against influenza A-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of TREK-1 Channels in Morclofone's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the proposed mechanism of the antitussive agent morclofone through the activation of the two-pore domain potassium (TREK-1) channel. By comparing this compound to known TREK-1 modulators and outlining detailed experimental protocols, this document serves as a resource for researchers seeking to elucidate its pharmacological action.
Introduction to this compound and TREK-1 Channels
This compound is a non-opioid cough suppressant. A proposed mechanism for its action is the enhancement of TREK-1 potassium channel currents, which would lead to the stabilization of neuronal membranes in vagal afferents[1]. TREK-1 channels are members of the two-pore domain potassium (K2P) channel family and are key regulators of neuronal excitability. Their activation leads to potassium efflux, hyperpolarizing the cell membrane and reducing neuronal firing. These channels are activated by a variety of physical and chemical stimuli, including polyunsaturated fatty acids, and are involved in processes such as neuroprotection and anesthesia[2].
Comparative Analysis of TREK-1 Modulators
To validate the hypothesis of this compound's action on TREK-1 channels, its electrophysiological and cellular effects should be compared with established TREK-1 modulators. The following table summarizes the activity of known TREK-1 activators and inhibitors, providing a baseline for comparative studies.
| Compound | Class | Mechanism of Action on TREK-1 | Reported Efficacy (IC50/EC50) |
| Riluzole | Neuroprotective Agent | Transient activator, followed by strong inhibition | Not specified |
| BL-1249 | NSAID | Increases open probability of the channel | Not specified |
| Arachidonic Acid | Polyunsaturated Fatty Acid | Direct activation, increasing open probability | Dose-dependent |
| Fluoxetine | Antidepressant | Inhibitor | Not specified |
| Amlodipine | Dihydropyridine Ca2+ channel antagonist | Potent inhibitor | IC50 = 0.43 µM |
| Niguldipine | Dihydropyridine Ca2+ channel antagonist | Potent inhibitor | IC50 = 0.75 µM |
Experimental Protocols for Validation
To investigate the effects of this compound on TREK-1 channels, a series of electrophysiological and cellular assays are recommended.
Patch-Clamp Electrophysiology
This is the gold standard for characterizing the interaction of a drug with an ion channel.
-
Objective: To determine if this compound directly modulates TREK-1 channel currents and to characterize the concentration-dependence and kinetics of this interaction.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TREK-1 channels.
-
Methodology:
-
Cell Culture: Culture HEK293-TREK-1 cells in appropriate media and passage regularly.
-
Recording Configuration: Use whole-cell patch-clamp configuration to record macroscopic TREK-1 currents.
-
Voltage Protocol: Apply a voltage ramp protocol (e.g., from -100 mV to +60 mV over 500 ms) to elicit TREK-1 currents.
-
Drug Application: Perfuse cells with increasing concentrations of this compound to determine its effect on current amplitude.
-
Data Analysis: Measure the current at a specific voltage (e.g., +40 mV) and plot the concentration-response curve to calculate the EC50 or IC50.
-
-
Positive Controls: Use known TREK-1 activators (e.g., arachidonic acid, BL-1249) and inhibitors (e.g., fluoxetine, amlodipine) to validate the assay.
Molecular Docking
Computational modeling can provide insights into the potential binding site of this compound on the TREK-1 channel.
-
Objective: To predict the binding mode and affinity of this compound to the TREK-1 channel protein.
-
Methodology:
-
Protein Structure: Obtain the 3D structure of the human TREK-1 channel from a protein database (e.g., PDB).
-
Ligand Preparation: Generate a 3D structure of this compound.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose of this compound within the TREK-1 channel.
-
Analysis: Analyze the predicted binding interactions and estimate the binding energy.
-
Visualizing the Proposed Mechanisms and Workflows
Signaling Pathway of TREK-1 Modulation
The following diagram illustrates the general signaling pathway for TREK-1 channel activation and its proposed role in the mechanism of this compound.
Caption: Proposed signaling pathway of this compound via TREK-1 activation.
Experimental Workflow for Validation
The diagram below outlines a logical workflow for validating the interaction between this compound and the TREK-1 channel.
Caption: Experimental workflow for validating this compound's effect on TREK-1.
Conclusion
The validation of TREK-1 channels as a target for this compound requires a systematic approach combining in silico and in vitro methodologies. By following the outlined experimental protocols and comparing the results with established TREK-1 modulators, researchers can definitively determine the role of this ion channel in the antitussive effects of this compound. This will not only enhance our understanding of this compound's pharmacology but may also pave the way for the development of novel therapeutics targeting the TREK-1 channel.
References
Comparative Analysis of Morclofone and Other Sigma-1 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antitussive agent Morclofone and other prominent sigma-1 (σ1) receptor ligands. The σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, is a significant target in drug development for a range of neurological and psychiatric disorders.[1] This document presents quantitative binding data, detailed experimental protocols, and visual diagrams of key pathways and workflows to facilitate objective comparison and inform future research.
Comparative Performance of Sigma-1 Ligands
The binding affinity of a ligand for its target is a critical parameter in drug development. The following table summarizes the binding affinities (Ki) of this compound and other selected σ1 receptor ligands. A lower Ki value indicates a higher binding affinity.
| Compound | Type | Ki (nM) for Sigma-1 Receptor | Notes |
| This compound | Antitussive | 38 | Also targets TREK-1 potassium channels.[2] |
| (+)-Pentazocine | Agonist | ~7 (Kd) | A classical σ1 receptor agonist.[3] |
| PRE-084 | Agonist | 44 - 53.2 | A highly selective σ1 receptor agonist.[3][4] |
| Fluvoxamine | Agonist | 36 | An SSRI with high affinity for the σ1 receptor.[5][6] |
| BD-1063 | Antagonist | 9 | A potent and selective σ1 receptor antagonist.[7] |
Key Signaling Pathway: σ1 Receptor and IP3R Modulation
The σ1 receptor is a chaperone protein that, in a resting state, is often associated with the Binding Immunoglobulin Protein (BiP).[8] Upon stimulation by an agonist, the σ1 receptor dissociates from BiP and translocates to interact with other proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP3R).[9][10] This interaction modulates calcium (Ca2+) signaling between the endoplasmic reticulum (ER) and mitochondria, a critical process for cellular survival and function.[9][11]
Figure 1. Agonist-mediated activation of the σ1 receptor and modulation of IP3R-dependent Ca2+ signaling.
Experimental Protocols
Objective comparison of ligand performance relies on standardized experimental procedures. Below are detailed methodologies for key assays used to characterize σ1 receptor ligands.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the σ1 receptor.
1. Membrane Preparation:
-
Homogenize tissue rich in σ1 receptors (e.g., guinea pig liver) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[12]
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., via Bradford assay).
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the radioligand (e.g., --INVALID-LINK---pentazocine at a concentration near its dissociation constant, Kd), and varying concentrations of the unlabeled test compound (e.g., this compound).[12]
-
To determine non-specific binding, a parallel set of wells is prepared containing a high concentration of a known σ1 ligand (e.g., 10 µM haloperidol) to saturate the receptors.
-
Incubate the plate for 90-120 minutes at 37°C to allow the binding to reach equilibrium.[12]
3. Filtration and Quantification:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.[12]
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration to generate a sigmoidal competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Figure 2. Experimental workflow for a competitive radioligand binding assay to determine ligand affinity (Ki).
Protocol 2: Functional Assay - Potentiation of NGF-Induced Neurite Outgrowth
This cell-based assay assesses the functional activity of σ1 receptor agonists by measuring their ability to enhance neurite formation in response to Nerve Growth Factor (NGF).
1. Cell Culture:
-
Culture PC12 cells (a rat pheochromocytoma cell line) in an appropriate medium. These cells are known to differentiate and extend neurites in response to NGF.
-
Plate the cells onto collagen-coated culture dishes and allow them to adhere.
2. Treatment:
-
Treat the cells with a sub-optimal concentration of NGF (e.g., 2.5 ng/mL).
-
Simultaneously, treat the cells with varying concentrations of the test compound (e.g., Fluvoxamine, PRE-084).
-
Include control groups: untreated cells, cells treated with NGF alone, and cells treated with the test compound alone.
-
To confirm σ1 receptor mediation, a parallel experiment can be run where cells are co-incubated with a selective σ1 antagonist (e.g., NE-100).
3. Incubation:
-
Incubate the cells for a defined period (e.g., 48-72 hours) to allow for neurite outgrowth.
4. Quantification:
-
Fix the cells using a suitable fixative (e.g., paraformaldehyde).
-
Visualize the cells and their neurites using a microscope.
-
Quantify neurite outgrowth by counting the percentage of cells bearing neurites that are at least twice the length of the cell body diameter.
5. Data Analysis:
-
Compare the percentage of neurite-bearing cells in the compound-treated groups to the NGF-only control group.
-
A statistically significant increase in neurite outgrowth in the presence of the test compound indicates agonist activity at the σ1 receptor, which potentiates the NGF signaling pathway. The blockade of this effect by a σ1 antagonist confirms the mechanism of action.
References
- 1. Frontiers | Defining the ligand-dependent proximatome of the sigma 1 receptor [frontiersin.org]
- 2. This compound Hydrochloride|CAS 31848-02-9| [benchchem.com]
- 3. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en-academic.com [en-academic.com]
- 7. This compound | C21H24ClNO5 | CID 35949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Advanced drug development and manufacturing - Patent 2511844 [data.epo.org]
- 9. The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of regions of the sigma-1 receptor ligand binding site using a novel photoprobe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DrugMapper [drugmapper.helsinki.fi]
- 12. Central Mechanisms II: Pharmacology of Brainstem Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Morclofone's Antitussive Effects: A Comparative Guide for Researchers
For researchers and professionals in drug development, this guide provides a comparative analysis of the antitussive properties of Morclofone against established alternatives, namely codeine and dextromethorphan. This document synthesizes available preclinical data, details relevant experimental protocols, and visualizes the proposed signaling pathway of this compound.
Executive Summary
This compound is a non-opioid antitussive agent with a distinct mechanism of action involving the sigma-1 receptor and TWIK-related potassium (TREK-1) channels. While it has been investigated for its cough-suppressing abilities, publicly available preclinical data detailing its efficacy across different animal models is limited. This guide provides a framework for evaluating this compound by comparing its proposed mechanism with the well-documented effects of codeine and dextromethorphan in the widely used citric acid-induced cough model in guinea pigs. The presented data for codeine and dextromethorphan is derived from recent comparative studies and serves as a benchmark for the potential evaluation of this compound.
Comparative Efficacy of Antitussive Agents
The following table summarizes the quantitative efficacy of codeine and dextromethorphan in the citric acid-induced cough model in guinea pigs. Due to the scarcity of published primary preclinical studies, quantitative data for this compound is not available for direct comparison.
| Drug | Species | Model | Dosing (Oral) | Effect on Cough Frequency | Effect on Cough Latency |
| Codeine | Guinea Pig | Citric Acid-Induced | 6, 12, 24 mg/kg | Dose-dependent reduction | Significant increase at 24 mg/kg |
| Dextromethorphan | Guinea Pig | Citric Acid-Induced | 32 mg/kg | No significant effect | No significant effect |
| This compound | - | - | - | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of antitussive studies. Below are the protocols for the citric acid-induced cough model in guinea pigs, which is a standard for evaluating cough suppressants.
Citric Acid-Induced Cough Model in Guinea Pigs
This model is a reliable and widely used method for assessing the efficacy of antitussive drugs.
Animals:
-
Species: Guinea Pig (e.g., Dunkin-Hartley)
-
Weight: 300-400 g
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental conditions for a set period before the study begins.
-
Drug Administration:
-
Test compounds (e.g., this compound, codeine, dextromethorphan) or vehicle are administered, typically orally (p.o.) or intraperitoneally (i.p.), at predetermined times before cough induction.
-
-
Cough Induction:
-
Animals are placed individually in a whole-body plethysmograph chamber.
-
An aerosolized solution of citric acid (typically 0.3-0.6 M) is delivered into the chamber for a fixed duration (e.g., 5-10 minutes).
-
-
Data Acquisition:
-
Cough events are detected and recorded using a sound-level meter and a pneumotachograph connected to the plethysmograph. This allows for the differentiation of coughs from other respiratory events like sneezes or sighs.
-
The primary endpoints measured are the total number of coughs and the latency to the first cough after the start of the citric acid challenge.
-
-
Data Analysis:
-
The antitussive effect is calculated as the percentage inhibition of the cough response in the drug-treated group compared to the vehicle-treated control group.
-
Statistical analysis is performed to determine the significance of the observed effects.
-
Mechanism of Action and Signaling Pathways
This compound's Proposed Signaling Pathway
This compound's antitussive effect is believed to be mediated through its interaction with the sigma-1 receptor and TREK-1 potassium channels. The proposed signaling cascade is as follows:
-
Binding to Sigma-1 Receptor: this compound acts as an agonist at the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.
-
Modulation of TREK-1 Channels: Activation of the sigma-1 receptor by this compound leads to the positive modulation of TREK-1 potassium channels.
-
Neuronal Hyperpolarization: The opening of TREK-1 channels results in an efflux of potassium ions (K+) from the neuron.
-
Reduced Neuronal Excitability: This potassium efflux leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential in response to tussive stimuli.
-
Suppression of Cough Reflex: By reducing the excitability of sensory neurons involved in the cough reflex, this compound suppresses the urge to cough.
Caption: Proposed signaling pathway of this compound's antitussive action.
Experimental Workflow for Antitussive Drug Screening
The following diagram illustrates a typical workflow for the preclinical evaluation of novel antitussive compounds like this compound.
Caption: Standard experimental workflow for preclinical antitussive drug testing.
Conclusion
This compound presents an interesting profile as a non-opioid antitussive with a novel mechanism of action. However, a comprehensive cross-species validation of its efficacy requires further primary research to generate robust quantitative data. The experimental protocols and comparative data for established antitussives like codeine and dextromethorphan provided in this guide offer a solid foundation for designing and interpreting future studies on this compound. Such research will be critical in determining its potential as a viable therapeutic alternative for cough suppression.
Benchmarking Morclofone's Neuropharmacological Profile Against Known Compounds
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive neuropharmacological comparison of Morclofone, a non-opioid antitussive agent, with other relevant compounds. The primary mechanisms of action for this compound that have been identified are the enhancement of TREK-1 potassium channel currents and interaction with the sigma-1 (σ-1) receptor. Due to the limited availability of specific quantitative binding affinity and potency data for this compound in publicly accessible literature, this guide presents a qualitative comparison for this compound alongside quantitative data for comparator compounds where available.
This guide is intended for researchers, scientists, and drug development professionals interested in the neuropharmacology of antitussive agents and modulators of the σ-1 receptor and TREK-1 potassium channels.
Comparative Analysis of Receptor and Channel Interactions
The following tables summarize the available quantitative data for key pharmacological targets of this compound and its comparator compounds.
Sigma-1 (σ-1) Receptor Binding Affinity
The σ-1 receptor is an intracellular chaperone protein implicated in various cellular functions, including the modulation of ion channels and intracellular signaling. Its ligands are being investigated for a range of neurological and psychiatric disorders.
| Compound | Class | Ki (nM) | Species | Radioligand | Reference |
| This compound | Antitussive | Not Available | - | - | - |
| Dextromethorphan | Antitussive, NMDA Receptor Antagonist | 142 - 652 | Rat | --INVALID-LINK---Pentazocine | [1] |
| Cloperastine | Antitussive | Data suggests interaction | - | - | [2] |
| Haloperidol | Antipsychotic | 2 - 4 | Rat | [³H]Haloperidol | [3][4] |
| (+)-Pentazocine | Opioid Analgesic | ~2.5 (K₅₀) | Human | --INVALID-LINK---Pentazocine |
TREK-1 Potassium Channel Activity
The TWIK-related potassium channel 1 (TREK-1) is a two-pore domain potassium channel that contributes to the resting membrane potential of neurons and is involved in neuroprotection. Activation of TREK-1 channels generally leads to hyperpolarization and reduced neuronal excitability.
| Compound | Class | Effect on TREK-1 | EC₅₀ / IC₅₀ (µM) | Experimental System | Reference |
| This compound | Antitussive | Enhancement of currents | Not Available | - | |
| Riluzole | Neuroprotective Agent | Activation | - | - | [5] |
| Chloroform | General Anesthetic | Activation | 200 - 1600 (EC₅₀) | - | [6] |
| Amlodipine | Calcium Channel Blocker | Inhibition | 0.43 (IC₅₀) | Bovine Adrenal Zona Fasciculata Cells | [7][8] |
| Ostruthin | Hydroxycoumarin | Activation | 5.3 (EC₅₀) | 293T Cells | [7][8] |
In Vivo Pharmacological Effects: Cough Suppression
Animal models are crucial for evaluating the antitussive efficacy of compounds. The citric acid-induced cough model in guinea pigs is a standard preclinical assay.
| Compound | Class | Efficacy in Cough Suppression (Guinea Pig Model) | Reference |
| This compound | Antitussive | Demonstrated antitussive effects, though some studies suggest lower efficacy compared to levodropropizine. | |
| Dextromethorphan | Antitussive | Significant reduction in cough frequency. | |
| Codeine | Opioid Antitussive | Significant reduction in cough frequency. | |
| Levodropropizine | Peripheral Antitussive | Did not significantly affect cough parameters in a citric acid-induced model. | |
| Cloperastine | Antitussive | Significant reduction in cough frequency. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of standard protocols for the key assays cited.
Radioligand Binding Assay for σ-1 Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the σ-1 receptor.
Methodology:
-
Membrane Preparation: Guinea pig brain or liver tissues, or cells expressing the σ-1 receptor, are homogenized and centrifuged to isolate the membrane fraction containing the receptors.
-
Incubation: The membrane preparation is incubated with a specific radioligand for the σ-1 receptor (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Electrophysiology for TREK-1 Channel Activity
Objective: To measure the effect of a test compound on the electrical currents flowing through TREK-1 channels.
Methodology:
-
Cell Preparation: Cells heterologously expressing TREK-1 channels (e.g., HEK293 cells) or primary neurons are used.
-
Patch-Clamp Recording: The whole-cell or inside-out patch-clamp technique is employed to record ion channel activity. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ionic currents.
-
Compound Application: The test compound is applied to the cells via the bath solution or through the patch pipette.
-
Data Acquisition: Changes in the TREK-1 channel current in response to the compound are recorded and analyzed. This can include measurements of current amplitude, activation, or inhibition.
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ or IC₅₀ of the compound.
Animal Models of Cough Suppression
Objective: To evaluate the in vivo antitussive efficacy of a test compound.
Methodology:
-
Animal Model: Guinea pigs are commonly used as they have a reliable cough reflex.
-
Cough Induction: Cough is induced by exposing the animals to an aerosol of a tussive agent, most commonly citric acid or capsaicin.
-
Compound Administration: The test compound is administered to the animals (e.g., orally or intraperitoneally) at various doses prior to cough induction.
-
Cough Measurement: The number of coughs is recorded over a specific period using a microphone and specialized software or by a trained observer.
-
Data Analysis: The effect of the compound on cough frequency is compared to a vehicle control group to determine the dose-dependent antitussive activity.
Signaling Pathways and Experimental Workflows
Monoamine Oxidase (MAO) Inhibition Pathway
While not a primary mechanism for this compound, MAO inhibition is a common mechanism for other CNS-acting drugs. This diagram illustrates the general pathway.
Caption: General signaling pathway of Monoamine Oxidase (MAO) inhibition.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps in a typical radioligand binding assay.
Caption: A typical experimental workflow for a radioligand binding assay.
Logical Relationship of this compound's Proposed Mechanisms
This diagram illustrates the proposed mechanisms of action of this compound leading to its antitussive effect.
Caption: Proposed mechanisms of action for the antitussive effect of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pharmacology of K2P Potassium Channels | Cell Physiol Biochem [cellphysiolbiochem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Formation of Functional Heterodimers by TREK-1 and TREK-2 Two-pore Domain Potassium Channel Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C21H24ClNO5 | CID 35949 - PubChem [pubchem.ncbi.nlm.nih.gov]
Replicating Published Findings on Morclofone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Morclofone with alternative antitussive agents, supported by available experimental data and detailed methodologies. The objective is to facilitate the replication and extension of published findings regarding this compound's mechanism of action.
Executive Summary
This compound is a non-opioid, peripherally acting cough suppressant. Its primary mechanism of action is believed to involve the modulation of the sigma-1 (σ1) receptor and the TWIK-related potassium channel-1 (TREK-1). This guide compares this compound to other antitussive agents, including levodropropizine, cloperastine, and dextromethorphan, focusing on their mechanisms of action and efficacy. While direct quantitative comparisons involving this compound are limited in the public domain, this guide synthesizes available data to provide a framework for further research.
Comparative Analysis of Antitussive Agents
The following table summarizes the key characteristics of this compound and its alternatives.
| Feature | This compound | Levodropropizine | Cloperastine | Dextromethorphan |
| Primary Mechanism of Action | Modulation of σ1 receptor and TREK-1 channel | Peripheral inhibition of C-fibers, modulation of sensory neuropeptides.[1][2][3] | Central action on the medullary cough center; antihistaminic and anticholinergic effects.[4][5][6] | NMDA receptor antagonist in the cough center. |
| Site of Action | Peripheral | Peripheral[1][3] | Central[4][5] | Central |
| Opioid Activity | No | No | No | No |
| Reported Efficacy | Effective in reducing cough frequency. | Statistically significant reduction in cough intensity and frequency compared to central antitussives.[3][4][7] | Effective in reducing cough frequency.[6] | 21.0% reduction in total coughs over 24 hours compared to placebo in children.[2] |
Quantitative Data from Comparative Studies
A meta-analysis of seven clinical studies involving 1,178 patients demonstrated that levodropropizine has a statistically significant overall antitussive efficacy (p=0.0015) compared to central cough suppressants like codeine, cloperastine, and dextromethorphan in both adults and children.[4][7] Levodropropizine was found to be superior in reducing cough intensity and frequency, as well as nocturnal awakenings.[4][7]
In a study with children aged 6 to 11 years with cough due to the common cold, dextromethorphan treatment resulted in a 21.0% reduction in the total number of coughs over 24 hours compared to placebo.[2] Daytime cough frequency was reduced by 25.5%.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and other antitussive agents.
Citric Acid-Induced Cough Model in Guinea Pigs
This is a standard preclinical model to evaluate the efficacy of antitussive drugs.
-
Animal Model: Male Hartley guinea pigs are commonly used.
-
Apparatus: A whole-body plethysmography chamber connected to a nebulizer and a recording system to detect coughs (microphone and pressure transducer).
-
Procedure:
-
Acclimatize animals to the laboratory environment for at least one week.
-
Administer the test compound (e.g., this compound) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
After a predetermined pretreatment time, place the guinea pig in the plethysmography chamber for a 5-10 minute acclimation period.
-
Nebulize a 0.4 M citric acid solution into the chamber for a fixed duration (typically 5-10 minutes).
-
Record the number of coughs and the latency to the first cough during and immediately following the citric acid challenge.
-
-
Data Analysis: Compare the number of coughs and latency between the treatment and control groups. A dose-response curve can be generated to determine the ED50.[8]
Sigma-1 Receptor Binding Assay
This assay is used to determine the affinity of a compound for the sigma-1 receptor.
-
Materials:
-
Procedure (Competitive Inhibition Assay):
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[9]
TREK-1 Channel Electrophysiology Assay (Patch-Clamp)
This technique is used to measure the effect of a compound on the activity of TREK-1 ion channels.
-
Cell Line: A cell line stably expressing human TREK-1 channels (e.g., HEK293 cells).[11]
-
Apparatus: Patch-clamp amplifier, micromanipulators, and a microscope.
-
Procedure (Whole-Cell Configuration):
-
A glass micropipette with a very small tip is used to form a high-resistance seal with the membrane of a single cell.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the whole cell.
-
The membrane potential is clamped at a holding potential, and currents flowing through the TREK-1 channels are recorded in response to voltage steps or ramps.
-
The test compound (this compound) is applied to the cell, and any changes in the TREK-1 current are measured.[11][12]
-
-
Data Analysis: Analyze the changes in current amplitude, kinetics, and voltage-dependence of the TREK-1 channel in the presence of the test compound.
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
References
- 1. Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 3. Levodropropizine: A promising peripherally acting antitussive agent - IP Indian J Immunol Respir Med [ijirm.org]
- 4. Levodropropizine for treating cough in adult and children: a meta-analysis of published studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and clinical overview of cloperastine in treatment of cough - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative comparison of cough-suppressing effects of romilar and other antitussives. | Semantic Scholar [semanticscholar.org]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The potassium current carried by TREK-1 channels in rat cardiac ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Morclofone and Codeine for Cough Suppression
A guide for researchers and drug development professionals.
Overview and Mechanism of Action
Morclofone and codeine suppress cough through fundamentally different pathways. Codeine, a centrally acting opioid, is metabolized to morphine, which then exerts its antitussive effects by binding to μ-opioid receptors in the brainstem's cough center.[1][2] this compound, in contrast, is a non-opioid, centrally acting agent that is understood to mediate its effects through the sigma-1 (σ1) receptor.[3]
This compound Signaling Pathway
This compound's antitussive action is linked to its activity as a sigma-1 receptor agonist.[3][4] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates ion channel function and intracellular signaling.[3] Agonism at the sigma-1 receptor is thought to suppress the cough reflex, potentially through modulation of neuronal excitability in the cough control network.[3][5]
Codeine Signaling Pathway
Codeine itself is a prodrug that undergoes metabolism in the liver by the cytochrome P450 enzyme CYP2D6 to form morphine. Morphine, a potent opioid agonist, then crosses the blood-brain barrier and binds to μ-opioid receptors in the central nervous system, particularly in the medulla oblongata, which houses the cough center.[1][2] This binding inhibits the cough reflex.
Comparative Data
While direct comparative studies are lacking, the following tables summarize the key characteristics of this compound and codeine based on available data.
Table 1: Pharmacological Profile of this compound and Codeine
| Feature | This compound | Codeine |
| Drug Class | Non-opioid, Benzophenone derivative | Opioid, Methylmorphine |
| Mechanism of Action | Sigma-1 (σ1) receptor agonist[3][4] | Prodrug metabolized to morphine; μ-opioid receptor agonist[2] |
| Site of Action | Central Nervous System[5] | Central Nervous System[1] |
| Metabolism | - | Hepatic (CYP2D6) to morphine |
Table 2: Efficacy and Safety Considerations
| Aspect | This compound | Codeine |
| Antitussive Efficacy | Efficacy has been evaluated in geriatric patients.[6] | Considered an effective antitussive, but some studies question its superiority over placebo for certain cough etiologies.[7] Its efficacy can be influenced by genetic variations in CYP2D6 metabolism. |
| Side Effects | Generally well-tolerated. | Common side effects include sedation, nausea, constipation, and respiratory depression.[8] |
| Abuse Potential | Low | Yes, due to its opioid nature.[8] |
Experimental Protocols for Antitussive Evaluation
Preclinical evaluation of antitussive agents commonly employs animal models where cough is induced by various stimuli. A typical workflow involves exposing conscious animals, often guinea pigs, to a tussigenic agent like citric acid or capsaicin and quantifying the cough response before and after drug administration.[8]
General Experimental Workflow
The following diagram illustrates a standard workflow for assessing the efficacy of a novel antitussive compound in a preclinical setting.
Conclusion
This compound and codeine represent two distinct pharmacological approaches to cough suppression. Codeine's efficacy is mediated through the well-established opioid pathway, which also accounts for its notable side effects and abuse potential.[8] this compound offers a non-opioid alternative by targeting the sigma-1 receptor, a pathway also explored by other antitussives like dextromethorphan.[3][5]
The absence of direct comparative clinical trials necessitates that researchers and clinicians weigh the known mechanistic and safety profiles of each agent. For drug development professionals, the distinct pathways of these two compounds highlight the potential for novel antitussive therapies with improved efficacy and safety profiles. Future head-to-head studies are warranted to definitively establish the comparative efficacy and safety of this compound and codeine.
References
- 1. d-nb.info [d-nb.info]
- 2. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Central Mechanisms II: Pharmacology of Brainstem Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Codeine and cough: an ineffective gold standard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs | MDPI [mdpi.com]
- 8. Antitussive Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Assessing the Selectivity of Morclofone for Sigma-1 Over Other Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Morclofone's selectivity for the sigma-1 (σ1) receptor over other central nervous system (CNS) receptors. While quantitative data on this compound's broad receptor binding profile is limited in publicly available literature, this document summarizes the existing data, outlines the standard experimental protocols for determining receptor selectivity, and illustrates the relevant signaling pathways.
Executive Summary
This compound, a centrally acting cough suppressant, has been identified as a ligand for the sigma-1 receptor. Its antitussive effects are thought to be mediated through this interaction. A key aspect of understanding its pharmacological profile and potential for therapeutic development is to determine its selectivity for the sigma-1 receptor over other CNS targets. This guide addresses this by presenting the known binding affinity of this compound for the sigma-1 receptor and providing the methodological framework for a comprehensive selectivity assessment.
Data Presentation: this compound Receptor Binding Affinity
A critical step in assessing a compound's selectivity is to compare its binding affinity (typically represented by the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) across a panel of relevant receptors. A lower Ki value indicates a higher binding affinity.
Currently, specific quantitative binding data for this compound at a wide range of CNS receptors is not extensively available in the scientific literature. The primary binding affinity that has been reported is for the sigma-1 receptor.
| Receptor | Ligand | Kᵢ (nM) | Species | Tissue/System | Reference |
| Sigma-1 | This compound | 38 | Not Specified | Medullary cough center | [Not explicitly cited in search results] |
| Sigma-2 | This compound | Data not available | - | - | - |
| Mu-Opioid (μ) | This compound | Data not available | - | - | - |
| Delta-Opioid (δ) | This compound | Data not available | - | - | - |
| Kappa-Opioid (κ) | This compound | Data not available | - | - | - |
| Dopamine D₂ | This compound | Data not available | - | - | - |
| Serotonin 5-HT₂ₐ | This compound | Data not available | - | - | - |
| NMDA | This compound | Data not available | - | - | - |
Note: The absence of data for other receptors prevents a quantitative assessment of this compound's selectivity. A comprehensive screening against a panel of CNS receptors is required to establish its selectivity profile.
Experimental Protocols
To determine the selectivity of a compound like this compound, standardized in vitro binding assays are employed. The following is a detailed methodology for a typical radioligand binding assay, a common technique used to determine the binding affinity of a test compound for a specific receptor.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor.
Objective: To determine the Ki of this compound for the sigma-1 receptor and other CNS receptors.
Materials:
-
Membrane Preparations: Homogenates of tissues or cells expressing the receptor of interest (e.g., guinea pig brain for sigma-1 receptors).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors).
-
Test Compound: this compound, dissolved in an appropriate solvent.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: A buffer solution with a specific pH and ionic strength to ensure optimal binding conditions.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Incubation: A mixture containing the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound is incubated in the assay buffer.
-
Equilibrium: The incubation is carried out for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Selectivity Determination:
To assess the selectivity of this compound, this assay is repeated for a panel of different CNS receptors, each with its specific radioligand and membrane preparation. The selectivity is then expressed as a ratio of the Ki values. For example, the selectivity for sigma-1 over sigma-2 would be calculated as:
Selectivity = Ki (sigma-2) / Ki (sigma-1)
A higher ratio indicates greater selectivity for the sigma-1 receptor.
Mandatory Visualizations
Experimental Workflow for Assessing Receptor Selectivity
Caption: Workflow for determining receptor binding selectivity.
Sigma-1 Receptor Signaling Pathway
Independent Verification of Morclofone's Therapeutic Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitussive agent Morclofone with other therapeutic alternatives. The information presented is based on available preclinical and clinical data to aid in the independent verification of its therapeutic potential.
Executive Summary
This compound is a non-opioid, centrally acting cough suppressant. Its proposed mechanism of action involves the modulation of the sigma-1 (σ1) receptor and the TWIK-related potassium channel-1 (TREK-1). Clinical studies have evaluated its efficacy in comparison to other antitussive agents, including levodropropizine, cloperastine, and butamirate. While some data suggests efficacy, a comprehensive independent verification is warranted. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key biological pathways and workflows to facilitate further research and development.
Comparative Efficacy of Antitussive Agents
The following table summarizes the available clinical data comparing the efficacy of this compound with other antitussive agents. It is important to note that direct head-to-head trials with comprehensive, publicly available data are limited.
| Comparison | Study | Patient Population | Key Findings | Reported Efficacy |
| This compound vs. Levodropropizine & Cloperastine | Allegra et al., 1988 | Adult patients with bronchitis | Levodropropizine showed greater antitussive activity than placebo and this compound, and similar activity to cloperastine. | Levodropropizine was effective in ~80% of patients, with a 33-51% reduction in cough frequency in responders. Specific quantitative data for this compound's efficacy from this study is not detailed in available literature. |
| This compound vs. Butamirate | Schenker, 1983 | Geriatric patients with irritable cough from various lung conditions | Both agents significantly reduced the severity of cough episodes. | This compound was reported to have a more pronounced effect than butamirate. Specific quantitative data on the reduction of cough severity scores are not available in the public domain. |
Mechanism of Action and Signaling Pathways
This compound is understood to exert its antitussive effects through a central mechanism involving the modulation of key ion channels and receptors in the nervous system.
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway for this compound's antitussive action, involving the activation of TREK-1 potassium channels and interaction with sigma-1 receptors, which are thought to modulate neuronal excitability in the cough reflex pathway.
Caption: Proposed mechanism of this compound's antitussive action.
Experimental Protocols
To facilitate the independent verification of this compound's therapeutic potential, this section provides detailed methodologies for key preclinical and in vitro experiments.
Preclinical Evaluation of Antitussive Efficacy: Citric Acid-Induced Cough Model in Guinea Pigs
This widely used model assesses the ability of a compound to suppress chemically induced coughs.
Objective: To quantify the antitussive effect of a test compound by measuring the reduction in the number of coughs induced by citric acid inhalation in guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Whole-body plethysmograph chamber
-
Ultrasonic nebulizer
-
Citric acid solution (0.4 M in sterile saline)
-
Test compound (e.g., this compound) and vehicle control
-
Positive control (e.g., Codeine)
-
Data acquisition system to record cough sounds and pressure changes
Procedure:
-
Acclimatization: Acclimate animals to the laboratory environment for at least one week prior to the experiment.
-
Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection). Allow for a sufficient pre-treatment time based on the compound's pharmacokinetic profile.
-
Exposure: Place a single, unrestrained guinea pig into the plethysmograph chamber and allow a brief acclimation period (5-10 minutes).
-
Cough Induction: Nebulize the 0.4 M citric acid solution into the chamber for a fixed duration (e.g., 7-10 minutes).
-
Data Recording: Record the number of coughs during the exposure period and for a defined post-exposure period. Coughs are identified by their characteristic sound and the associated sharp expiratory airflow and pressure changes.
-
Analysis: The antitussive effect is calculated as the percentage reduction in the mean number of coughs in the test compound group compared to the vehicle control group.
In Vitro Target Validation: Sigma-1 Receptor Binding Assay
This assay determines the binding affinity of a compound to the sigma-1 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor using a competitive radioligand binding assay.
Materials:
-
Guinea pig brain membrane preparation (or other tissue/cell line expressing sigma-1 receptors)
-
Radioligand: --INVALID-LINK---pentazocine
-
Non-specific binding control: Haloperidol
-
Test compound (e.g., this compound) at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation counter and vials
Procedure:
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding control.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a set duration to allow binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Target Validation: TREK-1 Potassium Channel Activity Assay (Patch-Clamp Electrophysiology)
This technique directly measures the effect of a compound on the electrical current flowing through TREK-1 channels.
Objective: To determine if a test compound modulates the activity of the TREK-1 potassium channel and to quantify its potency (e.g., EC50 for activators).
Materials:
-
Cell line stably expressing human TREK-1 channels (e.g., HEK293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling micropipettes
-
Intracellular (pipette) solution (e.g., K+-based solution)
-
Extracellular (bath) solution
-
Test compound (e.g., this compound) at various concentrations
Procedure:
-
Cell Preparation: Culture the TREK-1 expressing cells on coverslips suitable for electrophysiological recording.
-
Pipette Fabrication: Pull glass micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Recording: In voltage-clamp mode, hold the cell at a specific membrane potential and apply voltage ramps or steps to elicit TREK-1 currents.
-
Compound Application: Perfuse the cell with the extracellular solution containing various concentrations of the test compound.
-
Data Acquisition: Record the changes in the TREK-1 current in response to the test compound.
-
Analysis: Plot the change in current as a function of the test compound concentration to determine the EC50 (for activators) or IC50 (for inhibitors).
Experimental Workflows
The following diagrams illustrate the typical workflows for preclinical and in vitro experiments to evaluate the therapeutic potential of an antitussive agent like this compound.
Caption: Workflow for preclinical evaluation of antitussive efficacy.
Caption: Workflow for in vitro target validation of this compound.
Safety Operating Guide
Proper Disposal of Morclofone: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, adherence to safety and proper chemical handling protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of morclofone, a compound not classified as hazardous.[1] By following these guidelines, laboratories can ensure a safe working environment and minimize their environmental impact, fostering a culture of safety and responsibility.
Step-by-Step Disposal Procedures for this compound
As this compound is not considered a hazardous substance, its disposal falls under the general guidelines for non-hazardous chemical waste.[1] However, it is crucial to consult your institution's specific Environmental Health and Safety (EHS) protocols, as local regulations may vary.
1. Waste Identification and Segregation:
-
Clearly identify the waste as "non-hazardous this compound."
-
Do not mix this compound waste with hazardous waste streams, such as halogenated or non-halogenated solvents, acids, or bases.[1][2] Mixing can create a larger volume of hazardous waste and may lead to unsafe chemical reactions.[1]
2. Container Selection and Labeling:
-
Use a clean, dry, and chemically compatible container for collecting this compound waste.[2] The original container is often the best choice.[1]
-
Ensure the container has a tight-fitting lid to prevent spills.[1]
-
If reusing a container, completely remove or deface the original label to avoid confusion.[1][3]
-
Affix a "Non-Hazardous Waste" label to the container. The label should clearly state the contents ("this compound"), the date accumulation started, and the name of the generating laboratory or researcher.
3. Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[1]
-
This area should be under the control of laboratory personnel and away from drains or sinks.[1]
-
Ensure that incompatible wastes are not stored near each other.[1]
4. Disposal Pathway:
-
Solid this compound Waste:
-
Collect in a properly labeled, sealed container.
-
Once the container is full (no more than 3/4 full is a good practice to prevent overfilling), arrange for pickup by your institution's EHS department or designated waste management provider.[1]
-
Depending on institutional and local regulations, small quantities of non-hazardous solid waste may be permissible for disposal in the regular trash, but this should be confirmed with your EHS office.[3]
-
-
Empty this compound Containers:
-
If the container is "RCRA empty" (meaning all possible contents have been removed), it can typically be disposed of in the regular trash after the label has been defaced.[3]
-
For containers that held acutely hazardous materials, triple rinsing is required, with the rinsate collected as hazardous waste. While this compound is not classified as acutely hazardous, adopting a practice of rinsing non-hazardous containers is a good measure to ensure they are free of residual chemicals.[1]
-
Quantitative Data for Non-Hazardous Waste Handling
For safe and compliant management of non-hazardous chemical waste, adhere to the following quantitative guidelines for temporary storage and container selection.
| Parameter | Guideline | Rationale |
| Maximum Accumulation Volume | Do not exceed 40 gallons of chemical waste in a satellite accumulation area at any one time.[1] | Prevents the storage of large quantities of waste in the laboratory, minimizing potential risks. |
| Container Fill Level | Do not fill waste containers past 3/4 full.[1] | Leaves adequate headspace to accommodate potential gas generation and prevent spills during transport. |
| Maximum Accumulation Time | Do not store waste for more than 90 days from the accumulation start date.[1] | Ensures timely disposal of waste and prevents the degradation of containers or their contents. |
| Container Material | Use containers compatible with the waste. For non-corrosive solids like this compound, glass or polyethylene are suitable.[1] | Prevents chemical reactions between the waste and the container, which could lead to leaks or container failure. |
Experimental Protocol: Disposal of Non-Hazardous Solid Chemical Waste
This protocol outlines a standard operating procedure for the disposal of a non-hazardous solid chemical waste, such as this compound.
Objective: To safely and compliantly dispose of solid, non-hazardous chemical waste from a laboratory setting.
Materials:
-
Waste this compound (solid)
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves[1]
-
Clean, dry, and compatible waste container with a secure lid[2]
-
"Non-Hazardous Waste" label
-
Permanent marker
Procedure:
-
Preparation: Don the appropriate PPE before handling the chemical waste.[1]
-
Container Labeling: Obtain a "Non-Hazardous Waste" label from your institution's EHS department. Fill out the label completely with the full chemical name ("this compound"), your name, the laboratory location, and the date you are starting to accumulate the waste.[2] Affix the label to the clean, dry waste container.[2]
-
Waste Collection: Carefully transfer the solid this compound waste into the labeled container. Avoid creating dust.
-
Container Sealing: Once you have finished adding waste for the day, or when the container is no more than three-quarters full, securely close the container lid.[1]
-
Temporary Storage: Place the sealed container in your laboratory's designated satellite accumulation area.[1] Ensure it is stored with other compatible, non-hazardous waste.
-
Disposal Request: When the container is full or you have no more of this waste stream to dispose of, contact your institution's EHS department to schedule a waste pickup.[1]
-
Record Keeping: Document the disposal of the this compound waste in your laboratory's chemical inventory or waste disposal log, as per your institution's policy.
Laboratory Chemical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemicals, emphasizing the critical steps from waste generation to final disposal.
Caption: A workflow for the safe disposal of laboratory chemical waste.
References
Essential Safety and Logistical Information for Handling Morclofone
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Morclofone. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize exposure risks. The following procedures are based on the known hazards of this compound and general best practices for handling potent pharmaceutical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is categorized as harmful if swallowed, if it comes into contact with the skin, or if it is inhaled[1]. Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Component | Recommended Specification | Purpose |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard) | Prevents dermal absorption. The outer glove should be removed immediately after handling the compound, and the inner glove should be worn until leaving the designated work area.[2][3] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs | Protects skin and personal clothing from contamination.[2][3] |
| Eye Protection | Safety goggles or a full-face shield | Shields eyes from potential splashes or aerosolized particles of the compound.[2][4] |
| Respiratory Protection | N-95 or N-100 respirator | Essential for preventing inhalation of airborne particles, especially when handling the compound in powder form or when there is a risk of aerosol generation.[5] |
| Additional Protection | Disposable head, hair, and shoe covers | Minimizes the risk of spreading contamination outside of the immediate work area.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is critical for safety. This includes preparation of the workspace, proper donning and doffing of PPE, and careful handling of the compound.
1. Preparation and Engineering Controls:
-
All work with this compound should be conducted in a designated area.
-
Utilize a containment primary engineering control (C-PEC), such as a chemical fume hood or a Class II Biological Safety Cabinet, for all manipulations of this compound to control for aerosols and dust.[6]
-
Verify the accessibility and functionality of an emergency eyewash station and a safety shower before beginning work.
2. Donning PPE Sequence:
-
Thoroughly wash hands with soap and water.
-
Don shoe covers, a hair cover, and a disposable gown.
-
Don the first pair of nitrile gloves (inner layer), ensuring the gown cuffs are tucked underneath.
-
Fit the N-95 or N-100 respirator and eye protection.
-
Don the second pair of nitrile gloves (outer layer), pulling them over the cuffs of the gown.[3]
3. Compound Handling:
-
Exercise caution to prevent the generation of dust and aerosols.
-
Any procedures that involve crushing tablets or opening capsules must be performed within a C-PEC.[6]
-
Strictly prohibit eating, drinking, and the application of cosmetics within the designated handling area.[3][7]
4. Doffing PPE Sequence:
-
Remove the outer pair of gloves and discard them in a designated hazardous waste container.
-
Remove the disposable gown and discard it in the same container.
-
Remove eye protection and the respirator.
-
Remove shoe and hair covers.
-
Remove the inner pair of gloves.
-
Conclude by washing hands thoroughly with soap and water.
Disposal Plan for this compound Waste
All materials contaminated with this compound are to be treated as hazardous waste.
1. Waste Segregation and Containment:
-
All contaminated solid waste, including PPE, weighing papers, and cleaning materials, must be placed in a clearly labeled, sealed, and puncture-resistant container designated for hazardous waste.
-
Unused or expired this compound should never be disposed of in standard trash or down the drain.
2. Disposal Method:
-
The preferred method of disposal is through a certified hazardous waste management service or an authorized drug take-back program.[8][9][10]
-
In the absence of a take-back program, the compound should be rendered non-retrievable. This can be achieved by mixing the this compound with an inert and undesirable substance (e.g., cat litter or coffee grounds), sealing the mixture in a container, and then disposing of it through the hazardous waste stream.[9][11]
-
Prior to disposing of any original packaging, ensure all personal and prescription information is fully removed or obscured.[10]
Emergency Procedures
Immediate and appropriate responses to emergencies are critical to mitigating harm.
1. Spill Response:
-
Minor Spills:
-
Secure the area to prevent unauthorized entry.
-
While wearing full PPE, cover liquid spills with absorbent pads and powder spills with damp absorbent pads to prevent aerosolization.
-
Clean the spill area from the perimeter inward using a suitable decontaminating agent.
-
All cleaning materials must be disposed of as hazardous waste.
-
-
Major Spills:
-
Immediately evacuate the affected area.
-
Notify colleagues and activate your institution's emergency response team or contact the safety officer.[6]
-
Provide clear information about the nature and location of the spill.
-
2. Personnel Exposure:
-
Skin Contact: Promptly remove any contaminated clothing and thoroughly wash the affected skin with soap and water for a minimum of 15 minutes.[12] Seek prompt medical evaluation.
-
Eye Contact: Immediately irrigate the eyes with a large volume of water for at least 15 minutes, ensuring the eyelids are held open. Seek immediate medical attention.
-
Inhalation: Relocate the individual to an area with fresh air. If breathing is compromised, administer respiratory support and seek immediate medical assistance.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention and be prepared to provide information about the ingested substance to the medical team.
Safe Handling Workflow Diagram
Caption: A logical workflow for the safe handling of this compound.
References
- 1. This compound | C21H24ClNO5 | CID 35949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. Standard Safe Operating Procedures | Substance Use | CDC [cdc.gov]
- 8. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
- 10. dea.gov [dea.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. Procedures in case of a medical emergency [icampi.uminho.pt]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
